Product packaging for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid(Cat. No.:CAS No. 1609-90-1)

2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B179000
CAS No.: 1609-90-1
M. Wt: 286.24 g/mol
InChI Key: HTQXIEKIBOJPHY-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)carbamoyl]benzoic acid (CAS Number: 6307-10-4) is a high-purity organic compound with a molecular formula of C 14 H 10 N 2 O 5 and a molecular weight of 286.24 g/mol . This chemical serves as a versatile synthetic intermediate and valuable building block in various research applications, particularly in medicinal chemistry and organic synthesis. The structure of this compound, which integrates a benzoic acid moiety linked to a 4-nitrophenyl group via a carbamoyl bridge, makes it a candidate for the development of more complex molecules. Its functional groups allow for further chemical modifications, enabling researchers to create targeted libraries for screening in drug discovery projects . It can be utilized in the synthesis of heterocyclic compounds or as a precursor for the preparation of specialized polymers and dyes. This product is sold For Research Use Only . It is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O5 B179000 2-[(4-Nitrophenyl)carbamoyl]benzoic acid CAS No. 1609-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(11-3-1-2-4-12(11)14(18)19)15-9-5-7-10(8-6-9)16(20)21/h1-8H,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQXIEKIBOJPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285211
Record name 2-[(4-nitrophenyl)carbamoyl]benzoic acid
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Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-10-4
Record name Phthalanilic acid, 4'-nitro-
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Record name 2-[(4-nitrophenyl)carbamoyl]benzoic acid
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Record name 4'-NITROPHTHALANILIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, also known as N-(4-nitrophenyl)phthalamic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on related structures.

Chemical Properties and Data

PropertyValueSource/Method
Molecular Formula C₁₄H₁₀N₂O₅-
Molecular Weight 286.24 g/mol -
IUPAC Name This compound-
Appearance Expected to be a solidGeneral property of similar organic acids
Melting Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral property of similar organic acids
CAS Number Not explicitly found in the searched literature-

Synthesis of this compound

A general and effective method for the synthesis of 2-[(substituted-phenyl)carbamoyl]benzoic acids involves the reaction of phthalic anhydride with a corresponding substituted aniline.[1] This approach can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Phthalic anhydride

  • 4-Nitroaniline

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Round bottom flask (50 mL)

  • Magnetic stirrer

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve 4-nitroaniline (1.0 equivalent) in anhydrous THF.

  • Slowly add the 4-nitroaniline solution to the phthalic anhydride solution at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product is expected to precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound product under vacuum.

Characterization:

The synthesized compound should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid and amide, N-H of the amide, and NO₂ of the nitro group).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

For related compounds like 4-nitrophthalimide, characteristic IR vibrations for the aromatic nitro group are observed around 1560 cm⁻¹ and 1349 cm⁻¹.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Phthalic_anhydride Phthalic anhydride Reaction_Vessel Reaction in THF (Room Temperature, 1-2h) Phthalic_anhydride->Reaction_Vessel p_Nitroaniline 4-Nitroaniline p_Nitroaniline->Reaction_Vessel Precipitation Precipitation Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound was identified in the reviewed literature, the presence of the nitrophenyl group and the benzoic acid scaffold suggests potential for biological relevance. Nitro-containing aromatic compounds are known to exhibit a wide range of biological activities.

Based on the activity of structurally related compounds, potential areas of investigation for this compound could include:

  • Anticancer Activity: Research into related molecules like 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid has indicated potential anticancer properties.[3] The mechanism of action for such compounds often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Enzyme Inhibition: The biphenyl-2-carboxylic acid framework is considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[3] This suggests that this compound could potentially act as an inhibitor for various enzymes.

A hypothetical signaling pathway that could be investigated for its interaction with compounds of this class is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Grb2 Grb2 RTK->Grb2 Autophosphorylation & Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor Potential Inhibition by This compound Inhibitor->RTK Hypothesized Inhibition

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway, spectroscopic characterization, and the logical workflow for confirming its molecular structure.

Synthesis and Spectroscopic Analysis

The synthesis of this compound is predicated on the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. This reaction provides a straightforward and efficient route to the target phthalamic acid derivative. The structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related phthalamic acid derivatives.

Materials:

  • Phthalic anhydride

  • 4-Nitroaniline

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Crushed ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an equimolar amount of phthalic anhydride and 4-nitroaniline in a minimal amount of anhydrous THF or DMF.

  • Heat the reaction mixture to reflux and maintain for a period of 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing crushed ice with constant stirring.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield the pure compound.

  • Dry the purified crystals under vacuum.

Data Presentation: Spectroscopic Characterization

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)13.0 - 13.5singlet
Amide (-NH)10.0 - 10.5singlet
Aromatic Protons (Phthalic)7.5 - 8.0multiplet
Aromatic Protons (Nitrophenyl)8.2 - 8.4 (d, J≈9 Hz), 7.9 - 8.1 (d, J≈9 Hz)doublet

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)167 - 169
Amide Carbonyl (-C ONH-)165 - 167
Aromatic Carbons (Phthalic)128 - 140
Aromatic Carbons (Nitrophenyl)118 - 150
Carbon attached to NO₂145 - 148
Carbon attached to Amide142 - 145

Table 3: Expected IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
N-H Stretch (Amide)3200 - 3400
C=O Stretch (Carboxylic Acid)1700 - 1725
C=O Stretch (Amide I)1650 - 1680
N-O Stretch (Nitro Group)1500 - 1550 (asymmetric), 1330 - 1370 (symmetric)
C=C Stretch (Aromatic)1450 - 1600

Table 4: Predicted Mass Spectrometry Fragmentation

m/z ValuePredicted Fragment Ion
286[M]⁺ (Molecular Ion)
269[M - OH]⁺
241[M - COOH]⁺
148[Phthalic anhydride]⁺
138[4-Nitroaniline]⁺
120[C₆H₄(CO)]⁺

Visualization of Key Processes

To further clarify the structure elucidation process, the following diagrams, generated using Graphviz, illustrate the synthetic pathway and the logical workflow for structural confirmation.

Synthesis_Pathway Reactant1 Phthalic Anhydride Plus + Reactant1->Plus Product This compound Reactant1->Product Reflux Reactant2 4-Nitroaniline Reactant2->Product Reflux Plus->Reactant2 Solvent THF/DMF Solvent->Product

Caption: Synthetic route to this compound.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis from Phthalic Anhydride and 4-Nitroaniline NMR 1H and 13C NMR Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Proposed Structure of This compound NMR->Structure IR->Structure MS->Structure

Caption: Logical workflow for the structure elucidation of the target molecule.

By following the detailed synthetic protocol and corroborating the experimental spectroscopic data with the predicted values and fragmentation patterns, researchers can confidently confirm the structure of this compound. This foundational knowledge is paramount for its application in further research and development endeavors.

Synthesis pathways for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a molecule of interest in various chemical and pharmaceutical research areas. This document details the underlying chemical reaction, provides a generalized experimental protocol, and presents relevant data in a structured format.

Core Synthesis Pathway

The principal method for synthesizing this compound involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. This reaction proceeds via the opening of the anhydride ring by the amino group of the 4-nitroaniline.

The reaction is typically carried out in a suitable solvent and may be facilitated by heating. The general transformation is illustrated below:

Reaction Scheme:

This straightforward, one-step synthesis makes the target compound readily accessible in a laboratory setting.

Logical Relationship of the Synthesis

The synthesis follows a logical progression from commercially available starting materials to the final product.

Synthesis_Workflow Start Starting Materials Phthalic_Anhydride Phthalic Anhydride Start->Phthalic_Anhydride Nitroaniline 4-Nitroaniline Start->Nitroaniline Reaction Nucleophilic Acyl Substitution Phthalic_Anhydride->Reaction Nitroaniline->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for analogous compounds.[1][2] Researchers should optimize these conditions for their specific laboratory setup and desired scale.

Materials:

  • Phthalic Anhydride (C₈H₄O₃)

  • 4-Nitroaniline (C₆H₆N₂O₂)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetic Acid)[1][3]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Cold water or ice bath

  • Diethyl ether (for washing/purification)[1]

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve an equimolar amount of phthalic anhydride in a suitable anhydrous solvent.

  • Addition of Amine: To the stirred solution of phthalic anhydride, add an equimolar amount of 4-nitroaniline.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of one to several hours to ensure the completion of the reaction.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into cold water.[1] This will cause the product to precipitate out of the solution.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration. The crude product is then washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials and byproducts.[1] Further purification can be achieved by recrystallization from an appropriate solvent system.

  • Drying: The purified product is dried under vacuum to remove any residual solvent.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_pa Dissolve Phthalic Anhydride in Anhydrous Solvent add_na Add 4-Nitroaniline dissolve_pa->add_na Equimolar amounts reflux Heat to Reflux (1-several hours) add_na->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Cold Water cool->precipitate filtrate Collect Precipitate (Vacuum Filtration) precipitate->filtrate wash Wash with Diethyl Ether filtrate->wash recrystallize Recrystallize (Optional) wash->recrystallize dry Dry Under Vacuum recrystallize->dry

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of analogous 2-(phenylcarbamoyl)benzoic acids. These values can serve as a benchmark for the synthesis of the 4-nitro substituted derivative.

ParameterValueReference
Starting Materials
Phthalic Anhydride1.0 eq[1]
Substituted Aniline1.0 eq[1]
Reaction Conditions
SolventTHF or DCM[1]
TemperatureReflux[1]
Time1 hour[1]
Yield
2-[(2-methoxyphenyl)carbamoyl]benzoic acid71%[1]

Characterization Data

Upon successful synthesis, the structure and purity of this compound can be confirmed using various analytical techniques. Expected characterization data, based on analogous compounds, are presented below.

AnalysisExpected Observations
¹H NMR Signals corresponding to aromatic protons of both the phthalic acid and nitrophenyl moieties, as well as peaks for the carboxylic acid and amide protons.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and amide, in addition to the aromatic carbons.
FT-IR (KBr, cm⁻¹) Characteristic peaks for O-H stretch (carboxylic acid), N-H stretch (amide), C=O stretches (carboxylic acid and amide), and N-O stretches (nitro group).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀N₂O₅, M.W. = 286.24 g/mol ).
Melting Point A sharp melting point is indicative of a pure compound.

This in-depth guide provides the essential information for the successful synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures to their specific needs.

References

An In-depth Technical Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a chemical compound of interest in various research and development sectors. This document details its chemical identifiers, a plausible experimental protocol for its synthesis, and an exploration of its potential biological relevance based on related compounds.

Core Chemical Identifiers

Precise identification of a chemical compound is fundamental for scientific research. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 6307-10-4
Chemical Name This compound
Synonym 4'-Nitrophthalanilic acid
Molecular Formula C₁₄H₁₀N₂O₅
Molecular Weight 286.24 g/mol
IUPAC Name 2-[(4-nitrophenyl)formamido]benzoic acid
SMILES O=C(O)c1ccccc1C(=O)Nc1ccc(cc1)--INVALID-LINK--[O-]
InChI Key LPEKGGXACAWPBA-UHFFFAOYSA-N

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound (also known as 4'-Nitrophthalanilic acid) is not extensively documented in readily available literature, a standard procedure for the synthesis of phthalanilic acids can be adapted. This synthesis involves the acylation of an aniline derivative with phthalic anhydride.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product phthalic_anhydride Phthalic Anhydride product This compound phthalic_anhydride->product + nitroaniline 4-Nitroaniline nitroaniline->product

Figure 1. General reaction scheme for the synthesis of this compound.

Methodology:

The synthesis of phthalanilic acids is generally a straightforward reaction between phthalic anhydride and a substituted aniline.[1] The following is a plausible, generalized protocol for the synthesis of this compound:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of phthalic anhydride and 4-nitroaniline in a suitable anhydrous solvent such as dichloromethane, chloroform, or glacial acetic acid.

  • Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Isolation of Product: Upon completion of the reaction, the product, this compound, often precipitates out of the solution. The solid can be collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the pure phthalanilic acid derivative.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence detailing the biological activity and associated signaling pathways of this compound is scarce in publicly accessible scientific literature. However, the structural motifs present in the molecule—a benzoic acid derivative and a nitroaromatic compound—allow for informed speculation on its potential biological roles.

Many benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Similarly, various nitroaromatic compounds are utilized as antimicrobial agents and have been investigated for their potential in cancer therapy. The presence of the nitro group can be crucial for the biological activity of some compounds, often through mechanisms involving bioreduction to reactive intermediates.

Given the lack of specific data for the title compound, a definitive signaling pathway cannot be depicted. However, a hypothetical workflow for screening the biological activity of this compound is presented below.

Experimental Workflow for Biological Screening:

G cluster_workflow Hypothetical Biological Screening Workflow start Synthesized Compound (this compound) in_vitro In Vitro Assays start->in_vitro antimicrobial Antimicrobial Screening (e.g., MIC assays) in_vitro->antimicrobial anticancer Anticancer Screening (e.g., MTT assay on cell lines) in_vitro->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) in_vitro->anti_inflammatory hit_identification Hit Identification antimicrobial->hit_identification anticancer->hit_identification anti_inflammatory->hit_identification mechanism_studies Mechanism of Action Studies hit_identification->mechanism_studies pathway_analysis Signaling Pathway Analysis mechanism_studies->pathway_analysis

Figure 2. A logical workflow for the initial biological evaluation of this compound.

This guide serves as a foundational resource for researchers and professionals interested in this compound. While direct experimental data on its biological functions are limited, the provided information on its chemical identity and a plausible synthetic route offers a starting point for further investigation into its potential applications.

References

An In-Depth Technical Guide to the Potential Derivatives of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic routes to potential derivatives of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid and discusses their prospective biological activities. The core structure, featuring a benzoic acid moiety linked to a 4-nitrophenylurea, presents a versatile scaffold for the development of novel therapeutic agents. This document provides detailed experimental protocols for the synthesis of amide, ester, and hydrazide derivatives, based on established chemical methodologies for analogous compounds. Furthermore, it summarizes potential biological activities, drawing parallels from structurally related molecules with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.

Core Compound Synthesis: this compound

The foundational compound, this compound, can be synthesized through the reaction of phthalic anhydride with 4-nitroaniline. This reaction forms the basis for creating a diverse library of derivatives by subsequent modification of the carboxylic acid group.

Experimental Protocol: Synthesis of this compound

Materials: Phthalic anhydride, 4-nitroaniline, anhydrous toluene.

Procedure:

  • A mixture of phthalic anhydride (1 equivalent) and 4-nitroaniline (1 equivalent) is suspended in anhydrous toluene.

  • The reaction mixture is heated to reflux for 4-6 hours, during which the formation of a solid precipitate is observed.

  • After cooling to room temperature, the solid is collected by filtration, washed with cold toluene, and then with diethyl ether to remove any unreacted starting materials.

  • The resulting crude product is recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Potential Amide Derivatives

The carboxylic acid functionality of the core compound can be readily converted to a wide array of amide derivatives. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

General Synthetic Workflow for Amide Derivatives

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation Core This compound ThionylChloride SOCl₂ or (COCl)₂ Core->ThionylChloride Activation AcylChloride 2-[(4-Nitrophenyl)carbamoyl]benzoyl chloride ThionylChloride->AcylChloride Amine Primary/Secondary Amine (R¹R²NH) AcylChloride->Amine Coupling Amide N-substituted-2-[(4-Nitrophenyl)carbamoyl]benzamide Amine->Amide

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of N-Substituted-2-[(4-Nitrophenyl)carbamoyl]benzamides

Step 1: Preparation of 2-[(4-Nitrophenyl)carbamoyl]benzoyl chloride

  • To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-[(4-Nitrophenyl)carbamoyl]benzoyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

  • The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C.

  • A solution of the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in DCM is added dropwise.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-[(4-Nitrophenyl)carbamoyl]benzamide.

Potential Biological Activities and Data for Amide Derivatives

Based on studies of structurally similar benzamides, the following biological activities can be anticipated.

Derivative ClassPotential Biological ActivityExemplar Data from Analogous Compounds
N-Aryl BenzamidesAntimicrobialMIC values of 1.95-7.8 µg/mL against S. aureus and B. subtilis for related N-(hydroxynitrophenyl)benzamides.[1]
N-Heterocyclyl BenzamidesAnticancerIC50 values <10 µM against various cancer cell lines for benzamide derivatives based on Entinostat.[2]
N-Alkyl BenzamidesAntimicrobialMIC values of 12.5-50 µg/mL against B. subtilis for certain N-benzyl benzamides.[3]

Potential Ester Derivatives

Esterification of the carboxylic acid group provides another avenue for derivatization, potentially modulating the pharmacokinetic properties of the parent compound.

General Synthetic Workflow for Ester Derivatives

G Core This compound Alcohol Alcohol (R-OH) Core->Alcohol Reacts with AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Alcohol->AcidCatalyst In presence of Ester Alkyl 2-[(4-Nitrophenyl)carbamoyl]benzoate AcidCatalyst->Ester Forms

Caption: General workflow for the synthesis of ester derivatives.

Experimental Protocol: Synthesis of Alkyl 2-[(4-Nitrophenyl)carbamoyl]benzoates

Materials: this compound, desired alcohol (e.g., ethanol, methanol), concentrated sulfuric acid.

Procedure:

  • A solution of this compound (1 equivalent) in an excess of the desired alcohol is prepared.

  • A catalytic amount of concentrated sulfuric acid is added dropwise.

  • The reaction mixture is heated to reflux for 8-12 hours.

  • After cooling, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude ester is purified by column chromatography on silica gel.

Potential Biological Activities and Data for Ester Derivatives

While specific data for esters of the core molecule are scarce, ester derivatives of other bioactive carboxylic acids often serve as prodrugs, enhancing bioavailability.

Derivative ClassPotential Biological ActivityExemplar Data from Analogous Compounds
Alkyl EstersProdrugs for improved cell permeabilityEsterification is a common strategy to enhance drug delivery.
Aryl EstersPotential for enhanced anticancer activityEsters of p-hydroxybenzoic acid have been investigated for anticancer properties.

Potential Hydrazide and Hydrazone Derivatives

The synthesis of hydrazides from the core benzoic acid opens up further possibilities for creating a wide range of hydrazone derivatives with potential biological activities.

General Synthetic Workflow for Hydrazide and Hydrazone Derivatives

G cluster_0 Hydrazide Formation cluster_1 Hydrazone Formation Ester Alkyl 2-[(4-Nitrophenyl)carbamoyl]benzoate Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Ester->Hydrazine Reacts with Hydrazide 2-[(4-Nitrophenyl)carbamoyl]benzohydrazide Hydrazine->Hydrazide Aldehyde Aldehyde/Ketone (R'CHO) Hydrazide->Aldehyde Condensation Hydrazone N'-substituted-2-[(4-Nitrophenyl)carbamoyl]benzohydrazone Aldehyde->Hydrazone

Caption: General workflow for hydrazide and hydrazone synthesis.

Experimental Protocol: Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzohydrazide and its Hydrazone Derivatives

Step 1: Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzohydrazide

  • The methyl or ethyl ester of this compound (1 equivalent) is dissolved in ethanol.

  • Hydrazine hydrate (5-10 equivalents) is added, and the mixture is refluxed for 12-24 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude hydrazide is washed with cold ethanol and dried.

Step 2: Synthesis of N'-Substituted-2-[(4-Nitrophenyl)carbamoyl]benzohydrazones

  • A solution of 2-[(4-Nitrophenyl)carbamoyl]benzohydrazide (1 equivalent) in ethanol is prepared.

  • The desired aldehyde or ketone (1.1 equivalents) is added, along with a catalytic amount of glacial acetic acid.

  • The mixture is refluxed for 4-8 hours.

  • Upon cooling, the solid product precipitates out and is collected by filtration.

  • The crude hydrazone is recrystallized from a suitable solvent to yield the pure product.

Potential Biological Activities and Data for Hydrazide and Hydrazone Derivatives

Hydrazide-hydrazone scaffolds are known to exhibit a broad spectrum of biological activities.

Derivative ClassPotential Biological ActivityExemplar Data from Analogous Compounds
BenzohydrazidesAnti-inflammatory, AnalgesicBenzohydrazide derivatives have shown significant anti-inflammatory and analgesic properties in various studies.
Arylidene HydrazonesAntimicrobial, AnticancerHydrazones derived from various benzohydrazides have demonstrated potent activity against microbial strains and cancer cell lines.
Heterocyclic HydrazonesEnzyme InhibitionHydrazone derivatives incorporating heterocyclic rings have been explored as inhibitors for various enzymes.

Conclusion

The this compound scaffold represents a promising starting point for the development of a diverse range of derivatives with significant therapeutic potential. The synthetic pathways outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the chemical space around this core structure. The anticipated biological activities, extrapolated from structurally related compounds, suggest that the amide, ester, and hydrazide derivatives of this molecule could yield novel candidates for antimicrobial, anticancer, and anti-inflammatory drug discovery programs. Further investigation into the synthesis and biological evaluation of these potential derivatives is warranted to fully elucidate their therapeutic value.

References

Biological Activity of Nitrophenylbenzoic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylbenzoic acid and its derivatives represent a class of organic compounds that have garnered significant interest in the field of medicinal chemistry. The presence of both a nitro group and a benzoic acid moiety confers unique electronic and structural properties, making them versatile scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of nitrophenylbenzoic acid compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Nitrophenylbenzoic acid derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the electron-withdrawing nature of the nitro group, which can enhance the compound's ability to interact with biological macromolecules and induce cellular stress.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected nitrophenylbenzoic acid derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

CompoundCancer Cell LineIC50 (µM)Reference
4-Anilinoquinolinylchalcone derivative (4a)Huh-7 (Liver)< 2.03[1]
4-Anilinoquinolinylchalcone derivative (4a)MDA-MB-231 (Breast)< 2.03[1]
5-Nitrofuryl-allylidene-thiazolidinone (14b)MCF-7 (Breast)0.85[2]
5-Nitrofuryl-allylidene-thiazolidinone (14b)MDA-MB-231 (Breast)1.83[2]
3-Nitrophenyl chalcone derivativeHCT-116 (Colon)Specific value not provided[3]
3-Nitrophenyl chalcone derivativeHT-29 (Colon)Specific value not provided[3]

Note: The data presented is a selection from available literature and is intended to be representative. IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways in Anticancer Activity

The anticancer effects of nitrophenylbenzoic acid derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the central pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is a hallmark of many cancers. Certain nitroaromatic compounds have been shown to inhibit this pathway, leading to a decrease in cancer cell viability.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Nitro Nitro compound Nitrophenylbenzoic Acid Derivative compound->PI3K inhibits compound->Akt inhibits

PI3K/Akt/mTOR pathway inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenylbenzoic acid compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Nitrophenylbenzoic Acid Derivatives Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Calculate % Viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

MTT assay experimental workflow.

Antimicrobial Activity

Derivatives of nitrophenylbenzoic acid have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The nitro group is a key pharmacophore in several existing antimicrobial drugs, and its incorporation into the benzoic acid scaffold can lead to compounds with significant antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nitrophenylbenzoic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Azole-based p-nitrobenzoic acid deriv.S. aureusSpecific value not provided[7][8]
Azole-based p-nitrobenzoic acid deriv.B. subtilisSpecific value not provided[7][8]
Azole-based p-nitrobenzoic acid deriv.E. coliSpecific value not provided[7][8]
Azole-based p-nitrobenzoic acid deriv.P. aeruginosaSpecific value not provided[7][8]
Azole-based p-nitrobenzoic acid deriv.A. nigerSpecific value not provided[7][8]
Azole-based p-nitrobenzoic acid deriv.C. albicansSpecific value not provided[7][8]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv. (4)S. aureus125[9]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv. (4)B. subtilis125[9]

Note: The data presented is a selection from available literature and is intended to be representative. MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the nitrophenylbenzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (microorganism with no compound) and a negative control well (broth medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

The structural features of nitrophenylbenzoic acid derivatives make them potential inhibitors of various enzymes that are implicated in disease pathogenesis. The benzoic acid moiety can mimic natural substrates, while the nitro group can form specific interactions within the enzyme's active site.

Quantitative Enzyme Inhibition Data

The inhibitory activity of these compounds is typically quantified by their IC50 or Ki values. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki (inhibition constant) is a measure of the inhibitor's binding affinity.

Currently, there is limited specific quantitative data available in the public domain for the enzyme inhibitory activity of nitrophenylbenzoic acid derivatives. Further research is required to populate this area.

Conclusion

Nitrophenylbenzoic acid compounds represent a promising class of molecules with diverse biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with their potential as enzyme inhibitors, warrant further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents based on this versatile chemical scaffold. Future studies should focus on synthesizing and screening a wider range of derivatives to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for preclinical and clinical development.

References

The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylbenzoic acid derivatives represent a critical class of compounds in medicinal chemistry and materials science. Their historical synthesis is intrinsically linked to the development of fundamental cross-coupling reactions, most notably the Ullmann condensation and the Goldberg reaction. These early 20th-century discoveries paved the way for the construction of the core N-phenylanthranilic acid scaffold, a key structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. This technical guide provides an in-depth exploration of the historical context of nitrophenylbenzoic acid derivative synthesis, detailing the evolution of experimental protocols and presenting key quantitative data. Furthermore, it elucidates the primary signaling pathway modulated by these derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Historical Synthetic Methodologies

The synthesis of nitrophenylbenzoic acid derivatives has been dominated by copper-catalyzed C-N bond-forming reactions. The pioneering work of Fritz Ullmann and Irma Goldberg in the early 1900s laid the foundation for this field.

The Ullmann Condensation

The Ullmann condensation, first reported in 1903, traditionally involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol.[1] In the context of nitrophenylbenzoic acid derivatives, this reaction is employed to couple a halogenated benzoic acid with a nitroaniline or a halogenated nitrobenzoic acid with an aniline.

Historically, these reactions were characterized by harsh conditions, typically requiring high temperatures (often exceeding 200°C), polar aprotic solvents like nitrobenzene or N,N-dimethylformamide (DMF), and stoichiometric amounts of copper powder or copper salts.[1][2] The reactivity of the aryl halide follows the order I > Br > Cl, and the presence of electron-withdrawing groups, such as a nitro group, on the aryl halide enhances the reaction rate.[1]

The Goldberg Reaction

A variation of the Ullmann condensation, the Goldberg reaction, specifically refers to the copper-catalyzed N-arylation of amides. While the core principle of copper-catalyzed C-N bond formation is the same, the Goldberg reaction highlights the versatility of this chemistry in creating more complex amide-containing structures.

Evolution of the Ullmann Condensation

Over the past century, significant advancements have been made to the Ullmann condensation, rendering it a more versatile and practical synthetic tool. Key improvements include:

  • Ligand-Accelerated Catalysis: The discovery that the addition of ligands, such as diamines, amino acids (e.g., L-proline), and 1,10-phenanthroline, can significantly accelerate the reaction and allow for milder reaction conditions.[2]

  • Soluble Copper Catalysts: The use of soluble copper(I) and copper(II) salts, often in combination with ligands, has replaced the often-unreliable and high-loading copper powder.

  • Greener Reaction Media: More recent developments have focused on employing more environmentally benign solvents, such as water and ionic liquids, for the Ullmann condensation.[3]

  • Microwave and Ultrasonic Irradiation: The use of microwave and ultrasonic irradiation has been shown to dramatically reduce reaction times from hours to minutes.[4]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of nitrophenylbenzoic acid derivatives, illustrating the evolution from classical to more modern methodologies.

Classical Ullmann Condensation for N-Phenylanthranilic Acid

This protocol is a representative example of the traditional Ullmann condensation conditions.

Synthesis of 2-(phenylamino)benzoic acid:

A mixture of 2-bromobenzoic acid (2.01 g, 10 mmol), aniline (0.95 mL, 10 mmol), potassium carbonate (3.4 g, 25 mmol), and copper bronze (0.256 g, 4 mmol) in DMF (40 mL) is heated to reflux with constant stirring for 4 hours. After cooling, the reaction mixture is poured over ice and filtered. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 4 to precipitate the product. The solid is collected by filtration to yield 2-(phenylamino)benzoic acid.[5]

Modern Ligand-Accelerated Ullmann Condensation

This protocol demonstrates a more contemporary approach using a copper salt and a ligand.

Regioselective Amination of 2-Bromobenzoic Acid:

A mixture of a 2-bromobenzoic acid derivative (8.8 mmol), the corresponding aniline (1.05 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%) in 2-ethoxyethanol (3 mL) is heated to 130°C for 24 hours. The product is isolated by pouring the cooled reaction mixture into water, filtering, and acidifying the filtrate to precipitate the N-aryl anthranilic acid.[6]

Nitration of Benzoic Acid Derivatives

The introduction of a nitro group onto the benzoic acid or phenylamino ring is typically achieved through electrophilic aromatic substitution using a nitrating agent.

Synthesis of 3-Nitrobenzoic Acid:

Concentrated sulfuric acid is cooled to 0°C, and benzoic acid is added slowly while maintaining the temperature below 5°C. A pre-cooled nitrating mixture (concentrated sulfuric acid and concentrated nitric acid) is then added dropwise to the benzoic acid suspension, keeping the temperature below 5°C. After the addition is complete, the mixture is stirred for an additional 10-15 minutes and then poured over an ice/water slurry to precipitate the product. The 3-nitrobenzoic acid is then collected by filtration.[7]

Quantitative Data

The following tables summarize quantitative data for the synthesis of various nitrophenylbenzoic acid derivatives, highlighting the differences in reaction conditions and yields between historical and modern methods.

Product Aryl Halide Amine Catalyst/Promoter Solvent Temperature (°C) Time (h) Yield (%) Reference
Classical Methods
2-(phenylamino)benzoic acid2-bromobenzoic acidanilineCu bronze, K₂CO₃DMFReflux467.2[5]
N-(1-pyrene)anthranilic acid2-bromobenzoic acid1-aminopyreneCu/Cu₂O, K₂CO₃2-ethoxyethanol1302497[6]
Modern Methods
2-(phenylamino)nicotinic acid2-chloronicotinic acidanilineCu powder, K₂CO₃various150-180-up to 98[8]
N-aryl anthranilic acidspotassium 2-bromobenzoatesubstituted anilinesCu(OAc)₂, [TBP]ClIonic Liquid170-high[3]
11H-pyrido[2,1-b]quinazolin-11-one2-chlorobenzoic acid2-aminopyridineCu, K₂CO₃dry mediaMW (400W)0.0790[4]

Table 1: Comparison of reaction conditions and yields for the synthesis of N-phenylanthranilic acid derivatives via Ullmann condensation.

Starting Material Nitrating Agent Solvent Temperature (°C) Yield (%) Reference
Benzoic Acidconc. HNO₃ / conc. H₂SO₄-< 5-[7]
p-NitrotolueneNa₂Cr₂O₇ / H₂SO₄H₂O-82-86[9]
2-chloro-5-nitrotolueneNaHSO₃H₂O-51.8[10]
m-Toluic acid92% HNO₃--1575.2 (selectivity)[11]

Table 2: Conditions for the synthesis of nitrobenzoic acid derivatives.

Signaling Pathways and Mechanism of Action

Many nitrophenylbenzoic acid derivatives, particularly those of the fenamate class, function as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13]

The Cyclooxygenase (COX) Pathway

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.

By inhibiting COX-2, nitrophenylbenzoic acid derivatives reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.

COX_Pathway phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, PGD2, PGF2α, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Protection, Platelet Aggregation thromboxane->gi_protection prostacyclin->gi_protection nsaids Nitrophenylbenzoic Acid Derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and its inhibition by NSAIDs.

Experimental Workflow: A Historical Perspective

The workflow for the synthesis of nitrophenylbenzoic acid derivatives has been significantly streamlined over the past century, moving from lengthy, high-temperature reactions to more efficient and milder procedures.

Experimental_Workflow cluster_classical Classical Workflow (Early 20th Century) cluster_modern Modern Workflow start_c Start: Aryl Halide, Amine, Copper Powder, Base reaction_c Reaction: - High Temperature (>200°C) - Long Reaction Time (hours to days) - Polar Aprotic Solvent (e.g., Nitrobenzene) start_c->reaction_c workup_c Workup: - Filtration of solid catalyst - Extraction - Precipitation by pH adjustment reaction_c->workup_c purification_c Purification: - Recrystallization workup_c->purification_c product_c Product purification_c->product_c start_m Start: Aryl Halide, Amine, Copper Salt, Ligand, Base reaction_m Reaction: - Milder Temperature (often < 150°C) - Shorter Reaction Time (minutes to hours) - Greener Solvents (e.g., Water, Ionic Liquids) - Microwave or Ultrasonic assistance start_m->reaction_m workup_m Workup: - Often simpler, direct precipitation or filtration reaction_m->workup_m purification_m Purification: - Column Chromatography or Recrystallization workup_m->purification_m product_m Product purification_m->product_m

Caption: Evolution of the experimental workflow for Ullmann condensation.

Conclusion

The synthesis of nitrophenylbenzoic acid derivatives has a rich history rooted in the foundational work of Ullmann and Goldberg. The evolution from harsh, low-yielding classical methods to modern, efficient, and more environmentally friendly protocols showcases the significant progress in organic synthesis. Understanding this historical context, coupled with a firm grasp of the underlying reaction mechanisms and the biological pathways these compounds modulate, is crucial for the continued development of novel therapeutics and advanced materials. This guide provides a comprehensive overview to aid researchers in this endeavor, offering a blend of historical perspective, practical experimental details, and mechanistic insights.

References

Methodological & Application

Step-by-step synthesis protocol for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. This compound is of interest to researchers in drug development and medicinal chemistry as a potential intermediate or scaffold for novel therapeutic agents. The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. This protocol outlines the necessary reagents, equipment, procedure, and safety precautions.

Principle

The synthesis of this compound is achieved through the reaction of phthalic anhydride with 4-nitroaniline in a suitable solvent, such as glacial acetic acid. The reaction proceeds via a nucleophilic attack of the amino group of 4-nitroaniline on one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding phthalamic acid derivative.

Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplierCAS Number
Phthalic AnhydrideC₈H₄O₃148.121.48 g (10 mmol)Sigma-Aldrich85-44-9
4-NitroanilineC₆H₆N₂O₂138.121.38 g (10 mmol)Acros Organics100-01-6
Glacial Acetic AcidCH₃COOH60.0550 mLFisher Scientific64-19-7
Deionized WaterH₂O18.02As neededIn-house7732-18-5
EthanolC₂H₅OH46.07For recrystallizationSigma-Aldrich64-17-5

Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Experimental Protocol

  • Reaction Setup: In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 4-nitroaniline (1.38 g, 10 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup in a heating mantle. Heat the mixture to reflux with continuous stirring for 2 hours.

  • Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Isolation of Product: Pour the cooled mixture into a beaker containing 100 mL of cold deionized water to ensure complete precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water (3 x 20 mL) to remove any remaining acetic acid and unreacted starting materials.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 60-70°C to a constant weight.

  • Recrystallization (Optional): For further purification, the crude product can be recrystallized from ethanol.

Data Summary

ParameterValue
Product Name This compound
Molecular Formula C₁₄H₁₀N₂O₅
Molecular Weight ( g/mol ) 286.24
Theoretical Yield (g) 2.86
Experimental Yield (g) To be determined
Percent Yield (%) To be determined
Melting Point (°C) To be determined
Appearance To be determined (likely a solid)

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • 4-Nitroaniline is toxic and can be absorbed through the skin. Avoid direct contact.

  • Phthalic anhydride is an irritant. Avoid inhalation of dust.

  • Dispose of all chemical waste according to institutional guidelines.

Visualization

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis phthalic_anhydride Phthalic Anhydride mixing Mix Reactants in Glacial Acetic Acid phthalic_anhydride->mixing nitroaniline 4-Nitroaniline nitroaniline->mixing reflux Reflux for 2 hours mixing->reflux cooling Cool to Room Temperature reflux->cooling precipitation Precipitate in Cold Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Deionized Water filtration->washing drying Dry the Product washing->drying recrystallization Recrystallize from Ethanol (Optional) drying->recrystallization final_product This compound drying->final_product recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Application of the Ullmann Reaction for N-Aryl Bond Formation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, stands as a cornerstone in the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] Initially requiring harsh conditions, modern advancements have transformed the Ullmann condensation into a versatile and milder synthetic tool.[1][3] The introduction of various ligands, catalyst systems, and optimized reaction conditions has broadened its applicability, allowing for the efficient formation of C-N bonds between a wide array of aryl halides and nitrogen-containing nucleophiles such as amines, amides, and heterocycles.[4][5] This protocol collection provides detailed methodologies and application notes for researchers engaged in organic synthesis and drug discovery.

Core Concepts and Mechanism

The Ullmann N-arylation reaction fundamentally involves the coupling of an aryl halide with a nitrogen nucleophile in the presence of a copper catalyst and a base. While the precise mechanism has been a subject of extensive study, a generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to furnish the N-arylated product and regenerate the Cu(I) catalyst.[1][2]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAmide [Cu(I)-NR₂] Intermediate CuI->CuAmide + R₂NH + Base Amine R₂NH (Amine) Base Base CuIII Cu(III) Intermediate [Ar-Cu(III)(X)-NR₂] CuAmide->CuIII Oxidative Addition + Ar-X ArylHalide Ar-X (Aryl Halide) CuIII->CuI Regeneration Product Ar-NR₂ (N-Aryl Product) CuIII->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Ullmann N-arylation reaction.

Applications in Drug Discovery

The N-aryl motif is a critical pharmacophore in a multitude of biologically active molecules. The Ullmann reaction has been instrumental in the synthesis of various drug candidates and approved medicines.[1][2] For instance, the synthesis of N-arylpiperazine derivatives, which can act as interferon inducers, highlights the utility of this reaction in developing novel therapeutics.[6] Interferons are crucial cytokines in the innate immune response, activating signaling pathways like the JAK/STAT pathway to induce an antiviral state.[6]

Signaling_Pathway cluster_signaling Interferon Signaling Pathway Inducer N-Arylpiperazine (Ullmann Product) IFN Type I Interferon (IFN) Inducer->IFN Induces secretion Receptor IFN Receptor IFN->Receptor Binds to JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Activates ISGs Interferon-Stimulated Genes (ISGs) (e.g., CXCL10, IRF7, OAS) JAK_STAT->ISGs Upregulates transcription of Response Antiviral & Immune Response ISGs->Response

Caption: Role of an N-aryl compound in inducing the Type I Interferon signaling pathway.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Imidazoles

This protocol describes a mild and efficient method for the N-arylation of imidazoles using 4,7-dimethoxy-1,10-phenanthroline as a ligand.[7][8]

Materials:

  • Aryl halide (iodide or bromide) (1.0 mmol)

  • Imidazole (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Toluene (2.0 mL)

  • Oven-dried resealable screw-cap test tube with a Teflon-lined cap

  • Magnetic stir bar

Experimental Workflow:

Experimental_Workflow cluster_workflow N-Arylation of Imidazole Workflow start Start add_solids Add CuI, ligand, Cs₂CO₃, and imidazole to tube start->add_solids purge Seal tube, evacuate, and backfill with argon (3x) add_solids->purge add_liquids Add aryl halide and toluene via syringe purge->add_liquids heat Stir and heat at 110°C for 24 hours add_liquids->heat cool Cool to room temperature heat->cool workup Dilute with ethyl acetate, filter, and concentrate cool->workup purify Purify by flash column chromatography workup->purify end Obtain N-arylated imidazole purify->end

Caption: A typical experimental workflow for the Ullmann N-arylation of imidazoles.

Procedure:

  • To an oven-dried resealable screw-cap test tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (24.4 mg, 0.10 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and the imidazole (1.2 mmol).

  • Seal the tube with a Teflon-lined cap and evacuate and backfill with argon. Repeat this cycle two more times.

  • Add the aryl halide (1.0 mmol) and toluene (2.0 mL) via syringe.

  • Place the tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated imidazole.

Protocol 2: Ligand-Free N-Arylation of Anilines in Water

This protocol presents an environmentally friendly approach for the N-arylation of anilines with aryl halides using copper powder in water, without the need for an organic solvent or ligand.[9][10]

Materials:

  • Aryl halide (10 mmol)

  • Aqueous methylamine (30% solution, 5 equiv.)

  • Copper powder (5 mol%)

  • 30 mL sealed tube

  • Magnetic stir bar

Procedure:

  • In a 30 mL sealed tube equipped with a magnetic stir bar, combine the aryl halide (10 mmol), 30% aqueous methylamine solution (5 equivalents), and copper powder (5 mol%).[9]

  • Seal the tube tightly. No special precautions to exclude air are necessary; in fact, a small amount of air is reported to be essential.[9][10]

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours, monitor by TLC or GC-MS).

  • After completion, cool the reaction vessel to room temperature.

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or distillation to yield the pure N-arylated amine.

Protocol 3: Synthesis of N1-Aryl Benzotriazoles via Intramolecular N-Arylation

This protocol details the synthesis of N1-substituted benzotriazoles through a copper-catalyzed intramolecular N-arylation of o-chloro-1,2,3-benzotriazenes.[11]

Materials:

  • Freshly prepared o-chloro-1,2,3-benzotriazene (1 mmol)

  • Copper(I) iodide (CuI) (0.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (2 mL)

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • To a solution of freshly prepared o-chloro-1,2,3-benzotriazene (1 mmol) in anhydrous DMF (2 mL) in a round-bottom flask, add CuI (0.2 mmol).[11]

  • Stir the solution at 20 °C for 15 minutes.

  • Add Cs₂CO₃ (2 mmol) to the reaction mixture.

  • Continue stirring at 20 °C for 1 hour, then warm the reaction to 55 °C and stir for another 7 hours.

  • Monitor the progress of the reaction by TLC (12% EtOAc in n-hexane).[11]

  • Upon completion, filter the reaction mixture through Celite and evaporate the solvent under reduced pressure.

  • Wash the residue with water and then extract with ethyl acetate (2 x 100 mL).[11]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the N1-aryl benzotriazole.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various Ullmann N-arylation reactions, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: N-Arylation of Amines and N-Heterocycles

EntryAryl HalideAmine/HeterocycleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1IodobenzeneAnilineCuI (10)L-proline (20)K₂CO₃DMSO902485[12]
2BromobenzeneImidazoleCuI (5)4,7-dimethoxy-1,10-phenanthroline (10)Cs₂CO₃Toluene1102492[7][8]
34-IodoanisoleIndoleCu/SIL1 (1)NoneKOHDMSO100488 (conv.)[1]
4IodobenzeneMethylamine (aq)Cu powder (5)None-Water1001295[9][10]
5IodobenzeneAnilineCuI (10)NoneK₂CO₃ChCl/Glycerol1001292[3]

Table 2: N-Arylation of Amides

EntryAryl HalideAmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1IodobenzeneBenzamideCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Toluene1102485[13]
24-Chlorotoluene2-PyrrolidinoneCuI (10)N,N-dimethylglycine (20)Cs₂CO₃Dioxane1104878[12]
3IodobenzeneHydrazideCuI (5)NoneCs₂CO₃DMF802487[14]

Conclusion

The Ullmann reaction for N-aryl bond formation remains a highly relevant and powerful tool in modern organic synthesis. The protocols and data presented herein demonstrate the versatility of this reaction, with methods adaptable to a wide range of substrates and functional groups. The continuous development of new ligands and reaction conditions, including the use of aqueous media, further enhances its appeal from both an economic and environmental perspective, solidifying its importance in academic research and the pharmaceutical industry.

References

Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. The protocols outlined below are intended to serve as a guide for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and physicochemical properties are well-defined.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. This data is crucial for understanding the compound's behavior in various analytical and biological systems.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound (Predicted/Analog Data)2-[(4-Carboxyphenyl)carbamoyl]benzoic acid[1]2-[N-(4-methyl-2-nitrophenyl)carbamoyl]benzoic acid[2]
Molecular Formula C₁₄H₁₀N₂O₅C₁₅H₁₁NO₅C₁₅H₁₂N₂O₅
Molecular Weight 286.24 g/mol 285.25 g/mol [1]300.26 g/mol
Appearance Expected to be a solid--
Melting Point Not available--
Solubility Expected to be soluble in organic solvents like DMSO and DMF--

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of phthalic anhydride with 4-nitroaniline. A general procedure, adapted from the synthesis of similar compounds, is provided below.[3][4]

Protocol 2.1: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • 4-Nitroaniline

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 4-nitroaniline (1.0 eq).

  • Add a suitable solvent, such as glacial acetic acid, to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 2.1: Synthesis Workflow

Reactants Phthalic Anhydride + 4-Nitroaniline Reaction Reflux in Glacial Acetic Acid Reactants->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product 2-[(4-Nitrophenyl)carbamoyl] benzoic acid Drying->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Protocol 3.1.1: ¹H and ¹³C NMR Spectroscopy

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz instrument, a sufficient number of scans for a good signal-to-noise ratio, and a spectral width covering the expected chemical shift range (e.g., 0-14 ppm).

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Expected Spectral Features (based on analogous compounds): [4]

  • ¹H NMR (DMSO-d₆): Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), and the amide proton will also appear as a singlet in the downfield region.

  • ¹³C NMR (DMSO-d₆): Carbonyl carbons (amide and carboxylic acid) will be observed at δ > 160 ppm. Aromatic carbons will appear in the range of δ 110-150 ppm.

Table 2: Representative ¹H NMR Data for a Structurally Similar Compound: 2-[(2-methoxyphenyl)carbamoyl]benzoic acid [4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.05s1H-COOH
9.40s1H-NH
8.02dt1HAromatic-H
7.87dt1HAromatic-H
7.61-7.64m1HAromatic-H
7.54-7.57m2HAromatic-H
7.11-7.14m1HAromatic-H
7.06dt1HAromatic-H
6.96-6.98m1HAromatic-H
3.80s3H-OCH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol 3.2.1: FT-IR Spectroscopy

Materials:

  • This compound sample

  • Potassium bromide (KBr) for solid-state analysis, or a suitable solvent for solution-state analysis

  • FT-IR spectrometer with an appropriate sample holder (e.g., KBr pellet press, ATR accessory)

Procedure (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features: [5]

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch (amide): A sharp peak around 3300 cm⁻¹.

  • C=O stretch (carboxylic acid and amide): Strong absorptions in the range of 1720-1630 cm⁻¹.

  • N-O stretch (nitro group): Strong absorptions around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Table 3: Representative FT-IR Data for a Structurally Similar Compound: 2-nitro-N-(4-nitrophenyl)benzamide [5]

Wavenumber (cm⁻¹)Assignment
3251N-H stretching
1667C=O stretching
1610Aromatic C=C stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol 3.3.1: Mass Spectrometry

Materials:

  • This compound sample

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure (Electrospray Ionization - ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in either positive or negative ion mode.

  • Analyze the spectrum for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.

Expected Result:

  • The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound (286.24 g/mol ). For example, in positive ion mode, a peak at m/z 287.25 ([M+H]⁺) would be expected.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of the compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the target compound from impurities and for determining its concentration.

Protocol 4.1.1: HPLC Analysis

Materials:

  • This compound sample

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer (e.g., phosphate buffer, acetate buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis) and a C18 reverse-phase column.

Procedure:

  • Prepare a standard stock solution of the compound of known concentration in a suitable solvent.

  • Prepare the mobile phase, for example, a mixture of acetonitrile and water with a buffer, and degas it.

  • Equilibrate the HPLC column with the mobile phase.

  • Inject a known volume of the sample solution onto the column.

  • Run the analysis and detect the compound using a UV detector at an appropriate wavelength (e.g., determined from a UV-Vis scan).

  • The retention time and peak area are used for qualitative and quantitative analysis, respectively. Purity is assessed by the presence of other peaks in the chromatogram.

Diagram 4.1: HPLC Workflow

cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare & Degas Mobile Phase Column C18 Column Separation MobilePhasePrep->Column Injection->Column Detection UV Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify and Assess Purity Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

Physical Characterization

Melting Point Determination

The melting point is a key physical property that can indicate the purity of a crystalline solid.

Protocol 5.1.1: Melting Point Determination

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

  • A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Logical Relationship of Characterization Techniques

The characterization of a newly synthesized compound follows a logical progression of analytical techniques to confirm its identity and purity.

Diagram 6.1: Characterization Logic

cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) (Confirms Connectivity) Purification->NMR FTIR FT-IR (Identifies Functional Groups) Purification->FTIR MS Mass Spectrometry (Determines Molecular Weight) Purification->MS HPLC HPLC (Quantitative Purity) Purification->HPLC MeltingPoint Melting Point (Qualitative Purity) Purification->MeltingPoint Final Characterized Compound NMR->Final FTIR->Final MS->Final HPLC->Final MeltingPoint->Final

Caption: Logical flow of analytical techniques for compound characterization.

References

Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. This compound, containing both a benzoic acid and a nitrophenylamide moiety, presents a characteristic spectral fingerprint crucial for its structural elucidation and purity assessment. This document outlines the necessary steps for sample preparation, NMR data acquisition, and presents an analysis of the expected chemical shifts and coupling patterns. The provided information is intended to guide researchers in the unambiguous identification and characterization of this and structurally related compounds.

Introduction

This compound is a derivative of phthalic anhydride and 4-nitroaniline. The structural complexity arising from the two substituted aromatic rings and the amide and carboxylic acid functional groups leads to a unique NMR spectrum. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within a molecule. Accurate interpretation of these spectra is fundamental for confirming the identity and purity of newly synthesized compounds in drug discovery and materials science. This note serves as a practical guide for researchers working with this molecule.

Predicted NMR Data

Due to the absence of directly published experimental NMR data for this compound in the searched literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, including substituted benzoic acids and nitroanilines.[1][2][3] The expected chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the carboxylic acid, as well as the amide linkage.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
H-38.0 - 8.2d~8.0
H-47.6 - 7.8t~7.5
H-57.7 - 7.9t~7.5
H-68.2 - 8.4d~8.0
H-2'8.3 - 8.5d~9.0
H-3'8.0 - 8.2d~9.0
NH10.0 - 10.5s-
COOH13.0 - 13.5s (br)-

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a DMSO-d₆ solution. The broadness of the COOH signal can be significant.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1~138
C-2~132
C-3~128
C-4~134
C-5~130
C-6~131
C=O (amide)~165
C=O (acid)~168
C-1'~145
C-2'~120
C-3'~125
C-4'~143

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a DMSO-d₆ solution.

Experimental Protocols

The following protocols are designed to yield high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve both the carboxylic acid and the amide functionalities.[5] Other potential solvents include deuterated chloroform (CDCl₃) or acetone-d₆, although solubility should be tested.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle warming or vortexing can be used to aid dissolution.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • Final Volume: Ensure the final sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.[7][8]

NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum.

Visualizations

The following diagrams illustrate the structure and the experimental workflow.

chemical_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_nitrophenyl 4-Nitrophenyl Moiety cluster_amide_linkage Amide Linkage C1 C1 C2 C2 C1->C2 C_acid C=O C1->C_acid C3 C3 C2->C3 C_amide C=O C2->C_amide C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 OH OH C_acid->OH C1p C1' C2p C2' C1p->C2p C3p C3' C2p->C3p H2p H2' C2p->H2p C4p C4' C3p->C4p H3p H3' C3p->H3p C5p C5' C4p->C5p N_nitro N C4p->N_nitro C6p C6' C5p->C6p H5p H5' C5p->H5p C6p->C1p H6p H6' C6p->H6p O1_nitro O N_nitro->O1_nitro + O2_nitro O N_nitro->O2_nitro - NH NH C_amide->NH NH->C1p

Caption: Chemical structure of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound (5-25 mg for 1H, 50-100 mg for 13C) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Lock, Tune, Shim) filter->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate assign Structure Assignment integrate->assign

Caption: NMR experimental workflow.

References

Application Notes and Protocols for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid as a versatile synthetic intermediate in chemical and pharmaceutical research.

Introduction

This compound is a derivative of anthranilic acid. Its structure, featuring a reactive carboxylic acid group and an amide linkage to a nitro-substituted aromatic ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the nitro group offers a site for further chemical modification, such as reduction to an amine, which can then be used to introduce additional diversity into the molecular scaffold. This intermediate is particularly relevant in the synthesis of quinazolinone derivatives, a class of compounds known for their broad spectrum of biological activities.[1][2][3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₀N₂O₅
Molecular Weight 286.24 g/mol
Appearance Expected to be a solid
Solubility Soluble in organic solvents like DMF, DMSO[4]

Synthesis of this compound

This protocol describes the synthesis of this compound from phthalic anhydride and 4-nitroaniline. The reaction involves the nucleophilic attack of the amine on the anhydride, followed by ring-opening.

Synthetic Scheme

G cluster_0 Synthesis of this compound Phthalic_Anhydride Phthalic Anhydride Intermediate This compound Phthalic_Anhydride->Intermediate + 4-Nitroaniline (in Acetic Acid, Reflux) 4-Nitroaniline 4-Nitroaniline

Caption: Synthesis of the target intermediate.

Experimental Protocol

Materials:

  • Phthalic anhydride

  • 4-Nitroaniline

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable volume of glacial acetic acid.

  • Add 4-nitroaniline (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water to remove any remaining acetic acid.

  • Dry the product, this compound, thoroughly.

Expected Results and Characterization

Characterization:

  • FT-IR (Infrared Spectroscopy): Expected characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid and amide, and N-O stretching of the nitro group.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Aromatic protons from both phenyl rings, the amide proton, and the carboxylic acid proton will show characteristic chemical shifts.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbonyl carbons of the amide and carboxylic acid, as well as the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.

Application as a Synthetic Intermediate: Synthesis of 3-(4-Nitrophenyl)quinazolin-4(3H)-one

This compound is an excellent precursor for the synthesis of 3-(4-nitrophenyl)quinazolin-4(3H)-one via a dehydration-cyclization reaction. Quinazolinones are a class of heterocyclic compounds with significant pharmacological interest.[6]

Synthetic Pathway

G cluster_1 Synthesis of 3-(4-Nitrophenyl)quinazolin-4(3H)-one Intermediate This compound Quinazolinone 3-(4-Nitrophenyl)quinazolin-4(3H)-one Intermediate->Quinazolinone Dehydration/ Cyclization (e.g., Acetic Anhydride, Heat)

Caption: Cyclization to a quinazolinone derivative.

Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of acetic anhydride to serve as both the dehydrating agent and the solvent.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-cold water to precipitate the product and to hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water and then with a dilute sodium bicarbonate solution to remove any unreacted starting material.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-(4-nitrophenyl)quinazolin-4(3H)-one.

Further Applications and Potential Derivatives

The resulting 3-(4-nitrophenyl)quinazolin-4(3H)-one can be further modified. A key transformation is the reduction of the nitro group to an amine. This amino group can then serve as a handle for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, or diazotization followed by coupling reactions. This allows for the generation of a library of quinazolinone derivatives for structure-activity relationship (SAR) studies in drug discovery programs. These derivatives have shown potential as antimicrobial and cytotoxic agents.[1][7]

Logical Workflow for Derivative Synthesis

G A 2-[(4-Nitrophenyl)carbamoyl] benzoic acid B 3-(4-Nitrophenyl)quinazolin-4(3H)-one A->B Cyclization C 3-(4-Aminophenyl)quinazolin-4(3H)-one B->C Reduction of Nitro Group D Diverse Quinazolinone Derivatives C->D Further Functionalization (Acylation, Alkylation, etc.)

Caption: Workflow for creating diverse quinazolinones.

Safety Precautions

  • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Nitro compounds can be toxic and should be handled with care.

  • Acetic anhydride is corrosive and a lachrymator; handle with caution.

By following these detailed protocols, researchers can effectively utilize this compound as a key intermediate in the synthesis of novel heterocyclic compounds for various applications in medicinal chemistry and drug development.

References

Applications in Medicinal Chemistry and Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key techniques in modern medicinal chemistry and drug discovery. It is designed to be a practical resource for researchers, scientists, and professionals involved in the development of new therapeutics. The content covers a range of innovative methodologies, from targeted protein degradation to the use of artificial intelligence in predicting clinical outcomes. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key cited experiments. Additionally, signaling pathways and experimental workflows are visualized using the Graphviz DOT language.

Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."

Application Note: Quantifying Target Protein Degradation

A crucial step in the development of PROTACs is the accurate quantification of target protein degradation. The most common method for this is Western Blotting, which allows for the visualization and relative quantification of the target protein levels in cells treated with a PROTAC.

Experimental Protocol: Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in a selected cell line after treatment with a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band.

Workflow for PROTAC-Induced Degradation Analysis

PROTAC_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis E->F SPR_Workflow A Target Immobilization B Fragment Library Screening A->B C Hit Identification B->C D Dose-Response Analysis C->D E Kinetic & Affinity Determination D->E F Hit Validation & Prioritization E->F BRAF_MEK_ERK RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation PI3K_AKT_mTOR RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth CRISPR_Workflow A sgRNA Design & Cloning B Transfection/Transduction A->B C Selection of Edited Cells B->C D Single-Cell Cloning C->D E Genomic DNA Analysis D->E F Confirmation of Knockout E->F G Phenotypic Analysis F->G AI_Drug_Discovery cluster_AI AI-Powered Drug Discovery cluster_Traditional Traditional Drug Discovery A Target Identification B Hit Discovery & Design A->B C Lead Optimization B->C D Preclinical Development C->D E Clinical Trial Design D->E F Target Identification G High-Throughput Screening F->G H Lead Optimization G->H I Preclinical Studies H->I J Clinical Trials I->J

Application Notes and Protocols for the Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The methodologies highlighted herein represent recent advancements in the field, focusing on efficiency, atom economy, and the generation of molecular diversity.

Multicomponent Synthesis of Bioactive Furo[3,4-b]pyrans

Application Note: Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.[1][2][3] This approach is particularly valuable in drug discovery for the generation of compound libraries.[4] The furo[3,4-b]pyran scaffold is found in several natural products with a broad spectrum of biological activities.[5] The following protocol describes a three-component reaction for the synthesis of this important heterocyclic system.

Experimental Protocol: Three-Component Synthesis of 4H-Furo[3,4-b]pyran Derivatives [5]

This protocol details the synthesis of 4H-furo[3,4-b]pyran derivatives via the reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and tetronic acid.

Materials:

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate)

  • Tetronic acid

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of tetronic acid (1.0 mmol) and dialkyl acetylenedicarboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add the isocyanide (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 4H-furo[3,4-b]pyran derivative.

Data Presentation:

EntryIsocyanideDialkyl AcetylenedicarboxylateProductYield (%)
1tert-Butyl isocyanideDimethyl acetylenedicarboxylate2-(tert-butylamino)-7,7-dimethyl-5-oxo-5,7-dihydro-4H-furo[3,4-b]pyran-3,4-dicarboxylateNot Specified
2Cyclohexyl isocyanideDiethyl acetylenedicarboxylateDiethyl 2-(cyclohexylamino)-5-oxo-5,7-dihydro-4H-furo[3,4-b]pyran-3,4-dicarboxylateNot Specified

Note: Specific yield data was not available in the referenced abstract. Yields in MCRs are typically moderate to high.

Experimental Workflow:

G cluster_workflow Multicomponent Synthesis of Furo[3,4-b]pyrans start Start: Prepare Reactant Solution reactants Tetronic Acid Dialkyl Acetylenedicarboxylate in Dichloromethane start->reactants add_isocyanide Add Isocyanide reactants->add_isocyanide reaction Stir at Room Temperature (Monitor by TLC) add_isocyanide->reaction workup Concentrate Under Reduced Pressure reaction->workup purification Column Chromatography workup->purification product Product: 4H-Furo[3,4-b]pyran Derivative purification->product G cluster_mechanism Proposed Mechanism for Imidazolidine Synthesis A Cu(I) Catalyst Intermediate_A Coordination of Imine to Cu(I) A->Intermediate_A Coordination Aziridine Aziridine Intermediate_B Nucleophilic Attack by Aziridine Aziridine->Intermediate_B Imine Imine Imine->Intermediate_A Intermediate_A->Intermediate_B Intermediate_C Ring-Closing Cyclization Intermediate_B->Intermediate_C Product Imidazolidine Product Intermediate_C->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->A G cluster_catalytic_cycle Rhodium-Catalyzed C-H Vinylation of Pyrazoles Rh_III [Cp*Rh(III)] Intermediate_A C-H Activation (Rhodacycle Formation) Rh_III->Intermediate_A Pyrazole Pyrazole Pyrazole->Intermediate_A Intermediate_B Alkene Coordination & Migratory Insertion Intermediate_A->Intermediate_B Alkene Alkene Alkene->Intermediate_B Intermediate_C β-Hydride Elimination Intermediate_B->Intermediate_C Product Vinylated Pyrazole Product Intermediate_C->Product Rh_I [Cp*Rh(I)] Intermediate_C->Rh_I Rh_I->Rh_III Oxidation Oxidant Cu(OAc)₂ Oxidant->Rh_III G cluster_pathway p53-MDM2 Signaling Pathway and Inhibition by Spirooxindoles cluster_downstream p53 Downstream Effects p53 p53 (Tumor Suppressor) MDM2 MDM2 (Oncoprotein) p53->MDM2 Induces expression p21 p21 (CDK Inhibitor) p53->p21 Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits & Degrades Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest (G1/S Phase) p21->CellCycleArrest

References

Application Notes and Protocols for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the laboratory setup and protocols for the synthesis and potential reactions of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. This compound serves as a valuable intermediate in medicinal chemistry and drug development, primarily due to its reactive nitro and carboxylic acid functionalities. This document outlines the synthesis from commercially available starting materials, a key subsequent reaction (reduction of the nitro group), and potential applications. All quantitative data is summarized in tables, and experimental workflows are accompanied by detailed methodologies and visual diagrams.

Synthesis of this compound

The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with 4-nitroaniline. The reaction proceeds by the attack of the amino group of 4-nitroaniline on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalamic acid.

Experimental Protocol

Materials and Equipment:

  • Phthalic anhydride

  • 4-nitroaniline

  • Glacial acetic acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 4-nitroaniline (1.38 g, 10 mmol).

  • Add 30 mL of glacial acetic acid to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with continuous stirring for 2 hours.[1][2]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 150 mL of cold deionized water in a 250 mL beaker.

  • Stir the resulting suspension vigorously to precipitate the product fully.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (3 x 20 mL).

  • Dry the crude product in a desiccator.

  • For further purification, recrystallize the crude product from ethanol.[3]

Data Presentation
ParameterValueReference
Starting Materials
Phthalic Anhydride1.48 g (10 mmol)Stoichiometric
4-Nitroaniline1.38 g (10 mmol)Stoichiometric
Reaction Conditions
SolventGlacial Acetic Acid[1][2]
Reaction TemperatureReflux[1][2]
Reaction Time2 hours[1][2]
Product
Theoretical Yield2.86 gCalculated
AppearanceOff-white to pale yellow solidGeneral Observation

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Phthalic Anhydride D Round-bottom Flask A->D B 4-Nitroaniline B->D C Glacial Acetic Acid C->D E Reflux for 2 hours D->E Heat F Cool to RT E->F G Precipitate in Water F->G H Vacuum Filtration G->H I Wash with Water H->I J Recrystallize from Ethanol I->J K Dry Product J->K

Caption: Workflow for the synthesis of this compound.

Reactions of this compound: Reduction of the Nitro Group

The nitro group of this compound is a key functional handle for further molecular elaboration. A common and highly useful transformation is its reduction to an amino group, yielding 2-[(4-Aminophenyl)carbamoyl]benzoic acid. This resulting aniline derivative is a versatile precursor for the synthesis of a wide range of biologically active molecules through, for example, further amide bond formations, sulfonamide synthesis, or diazotization reactions. Various reagents can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂, Fe/HCl).[4][5][6][7][8]

Experimental Protocol for Nitro Group Reduction

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • pH paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.86 g, 10 mmol) in 40 mL of ethanol.

  • To this solution, add tin(II) chloride dihydrate (11.3 g, 50 mmol).

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (20 mL) with stirring.

  • After the addition of HCl, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold deionized water.

  • Dry the product, 2-[(4-Aminophenyl)carbamoyl]benzoic acid, in a desiccator.

Data Presentation
ParameterValueReference
Starting Material
This compound2.86 g (10 mmol)Stoichiometric
Reagents
Tin(II) chloride dihydrate11.3 g (50 mmol)[7]
Concentrated HCl20 mL[7]
Reaction Conditions
SolventEthanol[7]
Reaction TemperatureRoom TemperatureGeneral Practice
Reaction Time4-6 hoursEstimated
Product
Theoretical Yield2.56 gCalculated
AppearanceSolidGeneral Observation

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A This compound D Round-bottom Flask A->D B Ethanol B->D C SnCl2·2H2O C->D E Add conc. HCl in ice bath D->E F Stir at RT for 4-6 hours E->F G Neutralize with NaHCO3 F->G H Vacuum Filtration G->H I Wash with Water H->I J Dry Product I->J

Caption: Workflow for the reduction of the nitro group.

Potential Applications in Drug Development

Compounds bearing the N-aryl-2-carbamoylbenzoic acid scaffold have been investigated for a variety of biological activities. The ability to introduce diverse substituents on the aryl ring, coupled with the reactivity of the carboxylic acid, makes this class of compounds attractive for library synthesis in drug discovery programs. Some studies have suggested that related aryl carbamate and urea derivatives possess anti-proliferative and cytoprotective activities.[9] Furthermore, similar benzamide structures have been explored as potential antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase.[10][11]

The conversion of the nitro group to an amino group, as described in the protocol above, is a critical step in leveraging this scaffold. The resulting 2-[(4-aminophenyl)carbamoyl]benzoic acid can be further functionalized to explore structure-activity relationships (SAR). For example, the newly formed amino group can be acylated, sulfonated, or used in the synthesis of heterocyclic systems to modulate the compound's physicochemical properties and biological target interactions.

Illustrative Signaling Pathway: Modulation of Cell Proliferation

Given the reported anti-proliferative activity of similar compounds, a potential mechanism of action could involve the modulation of key signaling pathways that control cell cycle progression and survival. The diagram below illustrates a simplified representation of a generic cell signaling pathway leading to cell proliferation, which could be a target for inhibition by novel derivatives of this compound.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Signaling Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling Activation TF Transcription Factors (e.g., Myc, Fos, Jun) Signaling->TF Activation Cyclins Cyclins & CDKs TF->Cyclins Upregulation Proliferation Cell Proliferation Cyclins->Proliferation Promotion Inhibitor Potential Inhibitor (Derivative of title compound) Inhibitor->Signaling Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induction

Caption: Potential inhibition of a cell proliferation signaling pathway.

Safety Precautions

  • 4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • Phthalic Anhydride: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate PPE in a fume hood.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

  • Tin(II) chloride: Harmful if swallowed. Causes skin irritation and serious eye irritation. Wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

Application Note: A Scalable Synthesis Protocol for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a key intermediate in various chemical and pharmaceutical research areas. The procedure is based on the acylation of 4-nitroaniline with phthalic anhydride. This application note outlines a laboratory-scale procedure, presents projected data for pilot-scale production, and discusses critical considerations for scaling up the synthesis.

Introduction

This compound, also known as N-(4-nitrophenyl)phthalamic acid, is a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid, an amide, and a nitroaromatic group, offers multiple points for further chemical modification. The efficient and scalable production of this intermediate is crucial for its application in drug discovery, materials science, and dye manufacturing.

The synthesis route described herein involves the nucleophilic attack of the amino group of 4-nitroaniline on one of the carbonyl carbons of phthalic anhydride. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to large-scale production. This document provides a robust protocol for both lab and pilot scales, focusing on process efficiency, product purity, and safety.

Materials and Equipment

  • Reagents: Phthalic anhydride (≥99%), 4-nitroaniline (≥99%), Tetrahydrofuran (THF, anhydrous), Ethyl acetate (ACS grade), Hexanes (ACS grade), Deionized water.

  • Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; heating/cooling circulator; Büchner funnel and vacuum flask; rotary evaporator; vacuum oven; analytical balance; standard laboratory glassware.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectrometer, Melting Point Apparatus.

Experimental Protocols

3.1 Laboratory-Scale Synthesis (10 g Scale)

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Charging Reactants: Charge the flask with phthalic anhydride (6.66 g, 45.0 mmol, 1.0 eq) and 4-nitroaniline (6.22 g, 45.0 mmol, 1.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous Tetrahydrofuran (THF) to the flask.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approx. 66°C) for 3 hours. Monitor the reaction progress by TLC or HPLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of cold THF to remove residual impurities.

  • Drying: Dry the crude product under vacuum at 60°C to a constant weight.

  • Purification (if necessary): The product is typically of high purity. If further purification is required, recrystallize from an ethyl acetate/hexanes solvent system.

  • Analysis: Characterize the final product by HPLC for purity, ¹H NMR for structure confirmation, and melting point.

3.2 Pilot-Scale Synthesis Projection (1 kg Scale)

For scaling up, a jacketed reactor is recommended for superior temperature control. The addition of reactants and solvents should be done in a controlled manner.

  • Reaction Setup: Prepare a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, nitrogen inlet, and a temperature probe.

  • Charging Reactants: Charge the reactor with phthalic anhydride (0.95 kg, 6.41 mol, 1.0 eq) and 4-nitroaniline (0.89 kg, 6.41 mol, 1.0 eq).

  • Solvent Addition: Add 14 L of anhydrous THF to the reactor.

  • Reaction Execution: Stir the mixture at 20-25°C. The reaction is exothermic; control the temperature using the reactor jacket. Once the initial exotherm subsides, heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours, monitoring for completion.

  • Product Isolation: Cool the reactor contents to 0-5°C over 2 hours to facilitate complete crystallization of the product.

  • Filtration: Filter the resulting slurry. Wash the collected solid with 2 L of cold THF.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Data Presentation

The following tables summarize the quantitative data for the laboratory-scale synthesis and the projected data for the pilot-scale production.

Table 1: Laboratory-Scale Synthesis Data (10 g Target)

ParameterValue
Phthalic Anhydride6.66 g (45.0 mmol)
4-Nitroaniline6.22 g (45.0 mmol)
Solvent (THF)100 mL
Reaction Temperature66°C (Reflux)
Reaction Time3 hours
Expected Yield 11.6 - 12.3 g (90-95%)
Purity (HPLC) >98%

Table 2: Pilot-Scale Production Projection (1 kg Target)

ParameterValue
Phthalic Anhydride0.95 kg (6.41 mol)
4-Nitroaniline0.89 kg (6.41 mol)
Solvent (THF)14 L
Reaction Temperature25°C -> 66°C
Reaction Time4-6 hours
Projected Yield 1.65 - 1.76 kg (90-95%)
Target Purity (HPLC) >98%

Process Workflow Visualization

The overall experimental workflow for the synthesis, purification, and analysis of this compound is depicted below.

G reactant_prep Reactant Preparation (Phthalic Anhydride, 4-Nitroaniline) reaction_setup Reaction Setup (Charge Reactor, Add THF) reactant_prep->reaction_setup Charge Materials reaction_exec Reaction Execution (Controlled Heating to Reflux) reaction_setup->reaction_exec Initiate Reaction workup Product Isolation (Cooling & Vacuum Filtration) reaction_exec->workup Reaction Complete purification Purification (Washing with Cold Solvent) workup->purification Crude Product analysis Final Product Analysis (HPLC, NMR, Melting Point) purification->analysis Purified Product final_product Final Product: This compound analysis->final_product Quality Control Pass

Figure 1. General workflow for the synthesis of the target compound.

Scale-Up Considerations

  • Heat Management: The acylation of anilines is an exothermic process. On a larger scale, the heat generated can lead to an uncontrolled rise in temperature. A jacketed reactor with a reliable cooling system is essential for maintaining the desired temperature profile. Controlled, portion-wise, or slow continuous addition of one reactant to the other can also effectively manage the exotherm.

  • Mixing Efficiency: Adequate agitation is critical to ensure a homogeneous reaction mixture, prevent localized overheating, and promote efficient mass transfer, which is crucial for achieving consistent product quality and high yields.

  • Solvent Selection: While THF is an excellent solvent for this reaction at the lab scale, its relatively low flash point and potential for peroxide formation are safety concerns at an industrial scale. Alternative solvents such as toluene, xylene, or ethyl acetate could be evaluated for their performance, safety profile, cost, and ease of recovery.

  • Product Isolation and Purification: At a larger scale, filtration can be time-consuming. The choice of filtration equipment (e.g., Nutsche filter-dryer) can significantly impact process efficiency. For purification, recrystallization is a scalable method. The solvent system must be optimized to ensure high recovery of the pure product while effectively removing impurities. The cooling rate during crystallization should be carefully controlled to obtain a desirable crystal size distribution, which impacts filtration and drying characteristics.

Safety Information

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.

  • Chemical Hazards:

    • 4-Nitroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a well-ventilated fume hood.

    • Phthalic Anhydride: Can cause irritation to the skin, eyes, and respiratory tract.

    • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air. Store away from heat and ignition sources.

  • Reaction Hazards: The reaction is exothermic. Monitor the temperature closely during the initial stages of the reaction, especially during scale-up.

This document is for informational purposes only and should be used by trained professionals. All procedures should be carried out with appropriate safety precautions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues encountered during synthesis.

Troubleshooting Guide

Low yield or impure product are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction- Increase reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). - Increase reaction temperature. Refluxing in a suitable solvent like THF is often effective.[1]
Side reaction forming N-(4-nitrophenyl)phthalimide- Avoid prolonged heating at high temperatures, which can promote cyclization to the imide. - Use milder reaction conditions if possible.
Hydrolysis of phthalic anhydride- Ensure all glassware is thoroughly dried before use. - Use an anhydrous solvent.
Sub-optimal solvent- The choice of solvent can influence reaction rate and solubility of reactants. Consider screening solvents like THF, acetonitrile, or DMF.
Product is Difficult to Purify Presence of unreacted starting materials- Optimize the stoichiometry of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess will complicate purification. - Purify the crude product by recrystallization from a suitable solvent like ethanol or diethyl ether.[1][2]
Formation of colored impurities- The nitro group can sometimes lead to colored byproducts. Recrystallization can help in removing these impurities. - Treatment with activated carbon during recrystallization may also be beneficial.
Reaction Fails to Initiate Low reactivity of 4-nitroaniline- The electron-withdrawing nitro group deactivates the amine, making it less nucleophilic. Ensure the reaction is heated sufficiently to overcome the activation energy.
Poor quality of reagents- Use freshly opened or purified phthalic anhydride. - Ensure the 4-nitroaniline is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. The amino group of 4-nitroaniline attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the phthalamic acid product.

Q2: What is a typical yield for this reaction?

A2: Yields can vary depending on the specific reaction conditions. However, for analogous syntheses of 2-[(substituted-phenyl)carbamoyl]benzoic acids, yields of around 71% have been reported when refluxing in a solvent like THF for one hour.[1]

Q3: What is the most common side product and how can I avoid its formation?

A3: The most common side product is N-(4-nitrophenyl)phthalimide, which is formed by the intramolecular cyclization of the desired product with the loss of a water molecule. This is often promoted by prolonged heating at high temperatures. To minimize its formation, it is advisable to monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (phthalic anhydride and 4-nitroaniline) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common and effective method for purifying this compound. Solvents such as ethanol or diethyl ether have been used successfully for similar compounds.[1][2] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which results in the formation of purer crystals.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound, optimized for improved yield.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates and developing chamber

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 eq) in a minimal amount of anhydrous THF.

  • Addition of Amine: To the stirred solution, add 4-nitroaniline (1.0 eq) portion-wise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add cold water to the reaction mixture to induce precipitation of the crude product.

  • Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold water. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final product, this compound.

Visualizations

Reaction Pathway

Reaction_Pathway PA Phthalic Anhydride Intermediate Tetrahedral Intermediate PA->Intermediate + 4-Nitroaniline NA 4-Nitroaniline Product This compound Intermediate->Product Proton Transfer SideProduct N-(4-nitrophenyl)phthalimide Product->SideProduct Heat (-H2O)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC) Start->CheckReaction CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurity Analyze Crude Product Purity (e.g., NMR, MP) CheckReaction->CheckPurity Complete Incomplete Increase Reaction Time/Temp CheckReaction->Incomplete Incomplete SideProducts Optimize Temp/Time to Minimize Side Reactions CheckPurity->SideProducts Side Products Detected PurificationIssue Recrystallize from Appropriate Solvent CheckPurity->PurificationIssue Unreacted Starting Material ReagentIssue Verify Reagent Purity & Anhydrous Conditions CheckConditions->ReagentIssue Success Improved Yield & Purity Incomplete->Success SideProducts->Success PurificationIssue->Success ReagentIssue->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Identifying and minimizing side reactions in the synthesis process

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and minimizing side reactions in synthetic chemistry. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the yield of my desired product is very low. What are the likely causes?

A low yield despite complete consumption of the starting material often points to the formation of one or more side products. Common causes include:

  • Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the desired transformation, leading to alternative reaction pathways.

  • Reactive Intermediates: Highly reactive intermediates may undergo unintended subsequent reactions.

  • Presence of Impurities: Impurities in starting materials, reagents, or solvents can catalyze side reactions.

  • Air or Moisture Sensitivity: For sensitive reactions, the presence of oxygen or water can lead to the formation of byproducts.

  • Substrate-Related Issues: The inherent reactivity of your starting material might predispose it to certain side reactions under the chosen conditions.

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. How do I know which is my product and which are byproducts?

To identify your product and byproducts on a TLC plate:

  • Co-spotting: Run a TLC with three lanes: your starting material, your reaction mixture, and a "co-spot" lane containing both your starting material and the reaction mixture. The spot corresponding to the starting material should be visible in the reaction mixture lane if the reaction is incomplete.

  • Reference Spot: If you have a pure sample of your expected product, you can run it alongside your reaction mixture to see if one of the spots matches.

  • Staining: Different staining agents can help differentiate between product and byproducts based on their functional groups.

  • Isolation and Characterization: Scrape the individual spots from the TLC plate (preparative TLC), extract the compounds, and analyze them using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How can I minimize the formation of side products in my reaction?

Minimizing side reactions is key to improving the yield and purity of your desired product. Consider the following strategies:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, concentration of reactants, and reaction time to find the optimal conditions that favor the desired reaction pathway.

  • Choice of Reagents and Solvents: Use high-purity starting materials, reagents, and solvents to avoid introducing impurities that could catalyze side reactions.

  • Control of Stoichiometry: Carefully control the ratio of reactants. For example, using a slight excess of one reactant can sometimes suppress the formation of certain byproducts.

  • Use of Catalysts: Employing a selective catalyst can significantly enhance the rate of the desired reaction over competing side reactions.

  • Protecting Groups: In molecules with multiple reactive functional groups, using protecting groups can prevent unwanted side reactions at specific sites.

  • Order of Addition: The order in which reagents are added can influence the outcome of the reaction.

Troubleshooting Guides

Guide 1: Unexpected Byproduct Formation

This guide will help you systematically identify and address the formation of unexpected byproducts.

Step 1: Characterize the Byproduct

It is crucial to first identify the structure of the major byproduct.

Experimental Protocol: Byproduct Identification

  • Isolation:

    • Column Chromatography: This is the most common method for isolating reaction components. The choice of solvent system is guided by preliminary TLC analysis.

    • Preparative TLC/HPLC: For smaller scales or difficult separations, preparative techniques can be used to isolate pure samples of the byproducts.

  • Structure Elucidation:

    • Mass Spectrometry (MS): Provides the molecular weight of the byproduct and, with techniques like GC-MS or LC-MS, can also provide fragmentation patterns to aid in structure identification.

    • NMR Spectroscopy (¹H, ¹³C, COSY, etc.): Provides detailed information about the chemical environment of atoms within the molecule, allowing for the determination of its structure.

    • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the byproduct.

Step 2: Propose a Mechanism for Byproduct Formation

Once the structure of the byproduct is known, you can propose a plausible reaction mechanism for its formation. This will provide insights into how to prevent it. For example, in a Grignard reaction with an ester, a common side reaction is the addition of a second equivalent of the Grignard reagent to the initially formed ketone, leading to a tertiary alcohol.

Step 3: Implement Strategies to Minimize the Byproduct

Based on the proposed mechanism, implement changes to your reaction conditions.

StrategyExample Application
Lower Reaction Temperature If the byproduct is formed through a higher activation energy pathway, lowering the temperature can favor the desired reaction. For instance, in some reactions, dimerization of a reactive intermediate is more prevalent at higher temperatures.
Change the Order of Addition In the Grignar reaction with an ester, adding the ester slowly to the Grignard reagent can help to minimize the formation of the tertiary alcohol byproduct by keeping the concentration of the intermediate ketone low.
Use a More Selective Reagent If a reagent is too reactive and causing side reactions, consider a milder or more selective alternative.
Adjust the Stoichiometry In some cases, using a slight excess of one reactant can push the equilibrium towards the desired product and away from side reactions.
Guide 2: Low or No Product Formation

If your reaction is not proceeding as expected, follow this troubleshooting workflow.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow cluster_setup Check for: - Glassware cleanliness - Inert atmosphere (if needed) - Correct stoichiometry calculations cluster_reagents Check for: - Purity of starting materials - Solvent purity and dryness - Reagent degradation cluster_conditions Check for: - Correct temperature - Efficient stirring - Appropriate reaction time cluster_analysis Action: - Run TLC/LC-MS to check for  trace product or byproducts cluster_modification Action: - Increase temperature - Add more reagent/catalyst - Change solvent start Reaction Failure: Low or No Product check_setup 1. Verify Experimental Setup start->check_setup check_reagents 2. Assess Reagent Quality check_setup->check_reagents Setup Correct check_conditions 3. Review Reaction Conditions check_reagents->check_conditions Reagents Pure analyze_mixture 4. Analyze Reaction Mixture check_conditions->analyze_mixture Conditions Correct modify_protocol 5. Modify Protocol analyze_mixture->modify_protocol Identify Issue success Successful Reaction modify_protocol->success

Caption: Troubleshooting workflow for failed reactions.

Data Presentation: Impact of Temperature on Byproduct Formation

The following table provides a representative example of how temperature can influence the ratio of the desired product to a common byproduct in a hypothetical reaction.

Reaction Temperature (°C)Desired Product Yield (%)Byproduct A Yield (%)
08510
25 (Room Temperature)7025
505540
1003065

Note: This data is illustrative. The optimal temperature for any given reaction must be determined experimentally.

Visualization of a Common Side Reaction: Aldol Condensation

In reactions involving enolates, a common side reaction is self-condensation, such as the Aldol condensation.

DOT Script for Aldol Condensation Side Reaction

Aldol_Condensation cluster_side_reaction Side Reaction Pathway cluster_desired_reaction Desired Reaction Pathway ketone1 Ketone (Reactant) enolate Enolate (Nucleophile) ketone1->enolate Deprotonation base Base (e.g., OH⁻) aldol_adduct Aldol Adduct (Intermediate) enolate->aldol_adduct Nucleophilic Attack desired_product Desired Product (e.g., Alkylation) enolate->desired_product Desired Reaction ketone2 Ketone (Electrophile) ketone2->aldol_adduct aldol_condensation_product Aldol Condensation Product (Byproduct) aldol_adduct->aldol_condensation_product Dehydration electrophile Desired Electrophile (e.g., Alkyl Halide)

Caption: Competing pathways of an enolate intermediate.

Solvent effects on reaction rate and yield for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. The information is curated to address common challenges and questions that may arise during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically formed from the reaction of phthalic anhydride and 4-nitroaniline.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Solubility of Reactants: 4-nitroaniline and phthalic anhydride may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.1a. Solvent Selection: Choose a solvent in which both reactants are soluble. Polar aprotic solvents like DMF, DMSO, or THF can be effective. Glacial acetic acid is also a common solvent for this type of reaction.[1][2] 1b. Temperature Adjustment: Gently heating the reaction mixture can improve solubility, but monitor for potential side reactions.
2. Incomplete Reaction: The reaction may not have proceeded to completion within the allotted time.2a. Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. 2b. Temperature Increase: Cautiously increase the reaction temperature. For less reactive anilines, refluxing the solvent may be necessary.
3. Unfavorable Reaction Equilibrium: The formation of the product may be reversible.3a. Removal of Water (for imide formation): If the desired product is the N-(4-nitrophenyl)phthalimide (the cyclized product), removal of water using a Dean-Stark apparatus with a solvent like toluene can drive the reaction to completion.[3] For the target benzoic acid, this indicates a potential side reaction.
Formation of N-(4-nitrophenyl)phthalimide (Side Product) 1. High Reaction Temperature: Elevated temperatures, especially in non-polar solvents, can promote the dehydration of the initial amic acid product to the imide.1a. Temperature Control: Maintain a lower reaction temperature to favor the formation of the amic acid. 1b. Solvent Choice: Using polar, protic solvents or glacial acetic acid can help to stabilize the amic acid intermediate and reduce the rate of cyclization.
2. Extended Reaction Times at High Temperatures: Prolonged heating increases the likelihood of cyclization.2a. Optimize Reaction Time: Use TLC to determine the point of maximum amic acid formation before significant cyclization occurs.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product.1a. Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. 1b. Recrystallization: Choose an appropriate solvent system for recrystallization to separate the product from the starting materials. Ethanol is often a good starting point for recrystallization of related compounds.[4]
2. Contamination with Side Products: The presence of N-(4-nitrophenyl)phthalimide or other byproducts complicates purification.2a. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system for similar compounds.
Reaction Rate is Too Slow 1. Low Reaction Temperature: The activation energy for the reaction is not being overcome at the current temperature.1a. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
2. Inappropriate Solvent: The solvent may not be effectively solvating the transition state of the reaction.2a. Solvent Screening: Experiment with different solvents. Aprotic polar solvents like DMF or DMSO can sometimes accelerate these types of reactions.[5] In some cases, the presence of a co-solvent like THF in glacial acetic acid has been shown to increase the rate of reaction between phthalic anhydride and anilines.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. The amino group of 4-nitroaniline attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the target amic acid.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Phthalic_Anhydride Phthalic Anhydride Product This compound Phthalic_Anhydride->Product + 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline Experimental_Workflow start Start dissolve Dissolve phthalic anhydride in the chosen solvent start->dissolve add Add 4-nitroaniline to the solution dissolve->add react Stir the mixture at a controlled temperature add->react monitor Monitor reaction progress by TLC react->monitor cool Cool the reaction mixture monitor->cool precipitate Induce precipitation (e.g., by adding water) cool->precipitate filter Filter the crude product precipitate->filter wash Wash the solid with a suitable solvent (e.g., cold water or ether) filter->wash dry Dry the product wash->dry purify Purify by recrystallization or column chromatography dry->purify end End purify->end

References

Technical Support Center: Purification of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a faint brown or yellow color, but the literature reports a white solid. What are the likely impurities?

A1: The discoloration is likely due to residual starting materials or side products. The synthesis of this compound typically involves the reaction of phthalic anhydride with 4-nitroaniline.[1] Potential colored impurities include:

  • Unreacted 4-nitroaniline: This starting material is yellow.

  • Side-products: Minor impurities formed during the reaction can be colored.

  • Degradation products: The nitro group can sometimes lead to colored byproducts under harsh reaction or workup conditions.

A simple wash with a solvent in which the product is sparingly soluble but the impurities are soluble can sometimes remove these colored components.

Q2: After recrystallization, my yield is very low. What could be the cause?

A2: Low recovery after recrystallization is a common issue and can stem from several factors:

  • Using too much solvent: The most common reason for low yield is using an excessive volume of the recrystallization solvent, which keeps a significant portion of your product dissolved even after cooling.[2]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Slow cooling is crucial for forming large, pure crystals.[3]

  • Premature crystallization: If the solution is not fully dissolved before cooling or if it cools too much during a hot filtration step, the product can crystallize prematurely along with impurities.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3][4]

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate after purification. What should I do?

A3: The presence of multiple spots on a TLC plate indicates that your sample is still impure. The appropriate next step depends on the separation of the spots:

  • Spots are far apart: If the impurity spots have significantly different Rf values from your product spot, a second recrystallization might be sufficient to remove them.

  • Spots are close together: If the spots have very similar Rf values, this suggests the impurities have similar polarities to your product. In this case, column chromatography is the recommended purification method as it offers much higher resolving power than recrystallization.[5]

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is the most widely used and often sufficient technique for purifying this compound, especially for removing unreacted starting materials and baseline impurities.[5] A common solvent system is an alcohol-water mixture, such as aqueous ethanol.[2][6]

Q2: When should I choose column chromatography over recrystallization?

A2: Column chromatography is a more powerful purification technique and should be used when:

  • Recrystallization fails to remove impurities effectively (as seen by TLC or melting point analysis).

  • The impurities have similar solubility and polarity to the desired product, resulting in co-crystallization.[5]

  • You need to separate a complex mixture of products or isomers.

Q3: What are some suitable solvent systems for recrystallization?

A3: The choice of solvent is critical for successful recrystallization.[2] For a polar molecule like this compound, suitable solvents often include:

  • Alcohols: Ethanol or methanol, often with the addition of water to decrease solubility at room temperature.

  • Acetic Acid: Can be effective but may be difficult to remove completely.

  • Acetone: Can be used, sometimes in combination with a non-polar solvent like hexane as an anti-solvent.

The ideal solvent system should be determined experimentally by testing the solubility of small amounts of the crude product in various solvents.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp, well-defined melting point that matches the literature value indicates high purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any remaining impurities. The IR spectrum should show characteristic peaks for the carboxylic acid and nitro groups.[5]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol describes a general procedure for the recrystallization of this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Remove the flask from the heat. Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed.[3] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water or a cold ethanol/water mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven until a constant mass is achieved.[7]

Protocol 2: Column Chromatography

This protocol is for situations where recrystallization is insufficient.

  • Stationary Phase Preparation: Pack a chromatography column with silica gel using a slurry method with the chosen eluent system.

  • Sample Loading: Dissolve the minimum amount of crude product in the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemSuitability for Dissolving Product (Hot)Suitability for Precipitating Product (Cold)Potential Issues
WaterLowHighProduct may have very low solubility even when hot.
EthanolHighLowProduct may remain too soluble, leading to low yields.
Aqueous EthanolGood to HighGood to HighOptimal ratio of ethanol to water must be found experimentally.[2]
Acetone/HexaneGoodGoodRequires careful addition of hexane as an anti-solvent.
Acetic AcidHighModerateCan be difficult to remove residual solvent from crystals.

Visualizations

Purification_Workflow cluster_start Initial State cluster_process Purification Steps cluster_end Final State & Analysis Crude Crude Product Wash Optional Wash (e.g., cold ether) Crude->Wash Purify Primary Purification (Recrystallization or Chromatography) Wash->Purify Dry Drying Purify->Dry Pure Pure Product Dry->Pure Analysis Purity Analysis (TLC, MP, NMR) Pure->Analysis

Caption: General experimental workflow for the purification of this compound.

Purification_Decision_Tree Start Analyze Crude Product by TLC Recrystallize Perform Recrystallization Start->Recrystallize Baseline or well-separated spots Column Perform Column Chromatography Start->Column Multiple/close Rf spots CheckPurity Check Purity (TLC, MP) Recrystallize->CheckPurity Column->CheckPurity Pure Product is Pure CheckPurity->Pure Single spot, sharp MP Impure Product is Impure CheckPurity->Impure Multiple spots, broad MP Impure->Column Try Column Chromatography

Caption: Decision tree for selecting a suitable purification strategy based on TLC analysis.

Recrystallization_Principle Step1 Step 1: Dissolution Add minimum amount of hot solvent. Both product (P) and soluble impurities (I) dissolve. Step2 Step 2: Cooling Solution is cooled slowly. Solubility of product decreases significantly. Step1->Step2 Cool Slowly Step3 Step 3: Crystallization Pure product crystallizes out of solution. Impurities remain dissolved in the mother liquor. Step2->Step3 Step4 Step 4: Filtration Crystals are separated from the mother liquor. Step3->Step4 Filter

Caption: Diagram illustrating the principle of purification by recrystallization.

References

Technical Support Center: Synthesis of Nitrophenylbenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of nitrophenylbenzoic acids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Nitration of Toluene to Nitrotoluene

The first critical step in synthesizing nitrophenylbenzoic acids is the nitration of toluene to produce the nitrotoluene isomers.

Question 1: My nitration reaction is very exothermic and difficult to control. How can I manage the reaction temperature effectively?

Answer:

Controlling the temperature during the nitration of toluene is crucial to prevent over-nitration (formation of dinitrotoluene) and ensure safety. The reaction of concentrated nitric and sulfuric acids is highly exothermic.

Troubleshooting Steps:

  • Pre-cooling: Cool the nitrating mixture (concentrated nitric and sulfuric acids) in an ice-salt bath to -5 °C before the addition of toluene.[1]

  • Slow Addition: Add the toluene dropwise and slowly over a significant period (e.g., 5 minutes for a 1.0 mL scale) while vigorously stirring.[2] If you observe boiling, slow down the addition rate.[2]

  • External Cooling: Keep the reaction vessel in an ice-water or ice-salt bath throughout the addition of toluene to dissipate the heat generated.[1][2]

  • Monitor Internal Temperature: For larger scale reactions, use an internal thermometer to ensure the temperature of the reaction mixture does not exceed 5 °C.[1]

Question 2: I am getting a low yield of the desired mononitrotoluene isomers. What are the possible causes and solutions?

Answer:

Low yields in toluene nitration can stem from several factors, from incomplete reaction to loss of product during workup.

Troubleshooting Steps:

  • Reaction Time and Temperature: After the addition of toluene, allow the reaction to stir at room temperature for a sufficient time (e.g., 5-10 minutes) to ensure the reaction goes to completion.[2] However, prolonged reaction times or higher temperatures can lead to the formation of dinitrotoluene.[2]

  • Acid Concentration: Use concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst and a dehydrating agent, absorbing the water formed during the reaction to drive the equilibrium towards the products.[2]

  • Efficient Extraction: During the workup, ensure thorough extraction of the nitrotoluene isomers from the aqueous layer. Diethyl ether is a common solvent for this purpose. Rinsing the reaction vessel with the extraction solvent can help recover any residual product.[2]

  • Solvent Evaporation: When removing the extraction solvent, use the lowest possible temperature to avoid loss of the volatile nitrotoluene product.[2]

Question 3: How can I control the regioselectivity of the nitration to favor the para-nitrotoluene isomer?

Answer:

The methyl group of toluene is an ortho, para-director. Conventional nitration with a mixture of nitric and sulfuric acids typically yields a mixture of isomers with the ortho-isomer being the major product.

Nitration MethodOrtho (%)Meta (%)Para (%)Reference
Conventional (HNO₃/H₂SO₄)~57~4~39[3]
Zeolite-assisted (specific pores)~18~0.5~82[3]

Strategies to Enhance para-Selectivity:

  • Zeolite Catalysts: The use of certain zeolite catalysts with specific pore sizes can significantly enhance the formation of the para-isomer, with reported yields as high as 80-82%.[3] The shape-selectivity of the zeolite pores sterically hinders the formation of the bulkier ortho-isomer.

  • Nitrating Agent and Solvent: The choice of nitrating reagent and solvent can also influence the isomer ratio.[4]

Question 4: I have identified an unexpected side product in my nitration reaction. What could it be?

Answer:

While the primary products are the nitrotoluene isomers, side reactions can occur. One reported side product is phenylnitromethane, which arises from a radical reaction rather than an electrophilic aromatic substitution.[3] The formation of dinitrotoluene is also possible if the reaction temperature is not controlled.[2]

Part 2: Oxidation of Nitrotoluene to Nitrobenzoic Acid

The second major step is the oxidation of the methyl group of the nitrotoluene isomers to a carboxylic acid.

Question 1: The oxidation of p-nitrotoluene with potassium permanganate (KMnO₄) is very slow or incomplete. How can I improve the reaction rate and yield?

Answer:

The oxidation of nitrotoluene is generally slower than that of toluene due to the electron-withdrawing nature of the nitro group.

Troubleshooting Steps:

  • Reaction Temperature: Heating the reaction mixture is necessary. A temperature of around 95°C is often optimal.[5] However, excessively high temperatures can lead to the decomposition of KMnO₄.[6]

  • pH of the Medium: The oxidation can be performed under acidic, basic, or neutral conditions, and this can affect the reaction rate and yield.[7] Heating the mixture under alkaline conditions (e.g., in a sodium hydroxide solution) is a common procedure.[8]

  • Molar Ratio of Oxidant: Ensure a sufficient molar excess of potassium permanganate is used. A molar ratio of KMnO₄ to p-nitrotoluene of 3:1 has been reported as optimal in some procedures.[5]

  • Phase Transfer Catalyst: Since nitrotoluene has low solubility in water, the reaction is biphasic. The use of a phase transfer catalyst, such as PEG-600, can significantly improve the reaction rate and yield by facilitating the interaction between the reactants.[5]

Question 2: My oxidation reaction with sodium dichromate and sulfuric acid is too violent. How can I moderate it?

Answer:

The oxidation of nitrotoluene with sodium dichromate in the presence of a large excess of concentrated sulfuric acid can be a very vigorous and exothermic reaction.[9]

Troubleshooting Steps:

  • Gradual Addition of Acid: Add the concentrated sulfuric acid slowly and in portions to control the rate of heat generation. The heat of dilution of the sulfuric acid will cause the nitrotoluene to melt and initiate the oxidation.[9]

  • Use of a Hood: Due to the vigorous nature of the reaction and the potential for volatilization of small amounts of nitrotoluene, it is essential to perform this procedure in a well-ventilated fume hood.[9]

  • Initial Wetting of Reactants: Adding a small amount of water to the reaction mixture initially can help to wet the solid reactants, increasing the contact surface area and moderating the reaction to prevent localized violent reactions.[10]

Question 3: After the oxidation reaction, I am having difficulty purifying the nitrobenzoic acid product. What is an effective purification strategy?

Answer:

The crude product after oxidation often contains unreacted nitrotoluene, inorganic salts (e.g., manganese dioxide from permanganate oxidation or chromium salts from dichromate oxidation), and potentially other by-products.

Purification Protocol (Example for Dichromate Oxidation):

  • Removal of Inorganic Salts: After the reaction, dilute the mixture with water and filter to remove the bulk of the product. To remove chromium salts more effectively, the crude product can be washed with dilute sulfuric acid.[9]

  • Separation from Unreacted Nitrotoluene: Dissolve the crude product in a dilute sodium hydroxide solution. The acidic nitrobenzoic acid will form the soluble sodium salt, while the unreacted nitrotoluene will remain as an insoluble organic impurity.[10]

  • Filtration: Filter the alkaline solution to remove the unreacted nitrotoluene and any remaining inorganic hydroxides.[9]

  • Precipitation of the Product: Acidify the filtrate with a mineral acid (e.g., dilute sulfuric acid or hydrochloric acid) to precipitate the purified nitrobenzoic acid.[8][10] It is often preferable to add the alkaline solution to the acid to ensure complete precipitation.[9]

  • Final Washing and Drying: Filter the precipitated nitrobenzoic acid, wash it thoroughly with water until the washings are neutral, and then dry the final product.[10]

Question 4: How can I separate the different isomers of nitrophenylbenzoic acid?

Answer:

If your initial nitration step produced a mixture of isomers, you will have a corresponding mixture of nitrobenzoic acid isomers after oxidation. Their separation can be challenging due to their similar chemical properties.

  • Fractional Crystallization: This technique can be used to separate isomers based on differences in their solubility in a particular solvent.

  • Chromatography:

    • Column Chromatography: This is a standard laboratory technique for separating isomers.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful analytical and preparative technique for separating o-, m-, and p-nitrobenzoic acid isomers. A C18 column with an eluent system such as 2-propanol–water–acetic acid can provide excellent separation.[11]

Experimental Protocols

Protocol 1: Nitration of Toluene with Nitric and Sulfuric Acids

This protocol is adapted from standard laboratory procedures.[1][2]

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a conical vial equipped with a magnetic stirrer, place 1.0 mL of concentrated nitric acid.

  • Place the vial in an ice-water bath.

  • While stirring, slowly add 1.0 mL of concentrated sulfuric acid.

  • Once the addition of sulfuric acid is complete, add 1.0 mL of toluene dropwise over 5 minutes, ensuring the reaction does not become too vigorous.

  • After the addition of toluene, allow the mixture to stir and slowly warm to room temperature. Continue stirring for an additional 5 minutes.

  • Transfer the reaction mixture to a separatory funnel containing 10 mL of water.

  • Rinse the reaction vial with 4 mL of diethyl ether and add the rinsing to the separatory funnel. Repeat this rinsing step.

  • Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.

  • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried organic solution and evaporate the diethyl ether at a low temperature to obtain the nitrotoluene product.

Protocol 2: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid using Potassium Permanganate

This protocol is based on common laboratory oxidation procedures.[6][8]

Materials:

  • p-Nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃) (for cleanup)

Procedure:

  • In a round-bottom flask, dissolve p-nitrotoluene in an appropriate solvent (e.g., water with a phase transfer catalyst, or an aqueous alkaline solution).

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Continue refluxing until the purple color of the permanganate persists, indicating the reaction is complete.

  • Cool the reaction mixture and filter to remove the manganese dioxide. A small amount of sodium bisulfite can be added to dissolve any excess manganese dioxide.

  • Acidify the clear filtrate with dilute hydrochloric or sulfuric acid until the precipitation of p-nitrobenzoic acid is complete.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Data Summary

Table 1: Typical Isomer Distribution in the Nitration of Toluene

Nitration MethodOrtho (%)Meta (%)Para (%)Reference
Conventional (HNO₃/H₂SO₄)~57~4~39[3]
Zeolite-assisted (specific pores)~18~0.5~82[3]

Table 2: Yields for the Synthesis of p-Nitrobenzoic Acid

Oxidizing AgentCatalyst/ConditionsYield (%)Reference
Sodium DichromateConcentrated H₂SO₄82-86[9]
Potassium PermanganatePhase Transfer Catalyst (PEG-600), 95°C, 3h51.6[5]
Air (O₂)Co(OAc)₂/KBr in acetic acid, 185°C, 3h86.5[12]

Visualizations

Synthesis_Workflow cluster_nitration Step 1: Nitration cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification Toluene Toluene Nitrotoluene_Isomers o, m, p-Nitrotoluene (Isomer Mixture) Toluene->Nitrotoluene_Isomers Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitrotoluene_Isomers Nitrobenzoic_Acid_Isomers o, m, p-Nitrophenylbenzoic Acid (Isomer Mixture) Nitrotoluene_Isomers->Nitrobenzoic_Acid_Isomers Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO₄) Oxidizing_Agent->Nitrobenzoic_Acid_Isomers Purified_Product Purified Nitrophenylbenzoic Acid Isomer Nitrobenzoic_Acid_Isomers->Purified_Product Separation (e.g., HPLC, Crystallization)

Caption: General workflow for the synthesis of nitrophenylbenzoic acids.

Troubleshooting_Tree Low_Yield Low Yield in Synthesis Nitration_Step Nitration Issues? Low_Yield->Nitration_Step Check Step 1 Oxidation_Step Oxidation Issues? Low_Yield->Oxidation_Step Check Step 2 Workup_Loss Product Loss During Workup? Low_Yield->Workup_Loss Check Workup Temp_Control Poor Temperature Control? - Use ice bath - Slow addition Nitration_Step->Temp_Control Problem Incomplete_Reaction Incomplete Reaction? - Check acid concentration - Sufficient reaction time Nitration_Step->Incomplete_Reaction Problem Incomplete_Oxidation Incomplete Oxidation? - Increase oxidant ratio - Use phase transfer catalyst Oxidation_Step->Incomplete_Oxidation Problem Side_Reactions Side Reactions? - Moderate reaction conditions - Control reagent addition Oxidation_Step->Side_Reactions Problem Inefficient_Extraction Inefficient Extraction? - Multiple extractions - Check solvent choice Workup_Loss->Inefficient_Extraction Problem Purification_Issues Purification Difficulty? - Optimize recrystallization solvent - Use chromatography Workup_Loss->Purification_Issues Problem

Caption: Troubleshooting decision tree for low yield issues.

References

Addressing purification challenges of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. The information is designed to address common purification challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low Yield After Recrystallization - The compound is significantly soluble in the cold recrystallization solvent. - Too much solvent was used during recrystallization. - Premature crystallization occurred during hot filtration.- Test the solubility of your compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. - Use a minimal amount of hot solvent to dissolve the compound completely. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
PUR-002 Product "Oils Out" During Cooling - The melting point of the impure compound is lower than the boiling point of the solvent.[1][2] - The solution is supersaturated to a high degree.[3] - High concentration of impurities.[1]- Re-heat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and cool slowly.[2] - Use a lower boiling point solvent or a solvent mixture. - Add seed crystals to encourage crystallization above the oiling out temperature.[4]
PUR-003 Poor Purity Despite Recrystallization - The chosen solvent does not effectively differentiate between the product and impurities. - The cooling process was too rapid, trapping impurities in the crystal lattice. - The product may have degraded during purification.- Perform a solvent screen to identify a solvent system with a steep solubility curve for the product and high solubility for the impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Avoid prolonged heating, especially in the presence of acidic or basic residues, which could cause hydrolysis of the amide bond.
PUR-004 Discoloration of the Final Product - Presence of colored impurities from the synthesis. - Thermal degradation during drying.- Treat the solution with activated charcoal before hot filtration to remove colored impurities. - Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to avoid thermal decomposition. A similar compound, 2-[(4-Amino-2-nitrophenyl)-amino]-benzoic acid, shows thermal decomposition between 202-247 °C, suggesting that nitro-substituted benzoic acid derivatives can be thermally sensitive.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities are likely unreacted starting materials from the synthesis, which typically involves the reaction of phthalic anhydride with 4-nitroaniline. Therefore, you should expect to find:

  • Phthalic Anhydride: Can be removed by washing the crude product with a solvent in which the desired product is insoluble but the anhydride is soluble (e.g., cold chloroform or dichloromethane).

  • 4-Nitroaniline: This is a basic impurity and can be removed by washing the crude product with a dilute acidic solution (e.g., 1M HCl). However, be cautious as acidic conditions could potentially hydrolyze the amide linkage of your product.

  • Phthalic Acid: This can form if phthalic anhydride is exposed to moisture. It has different solubility characteristics and can often be removed during recrystallization.

Q2: Which solvent system is best for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at elevated temperatures. For N-arylphthalamic acids, common solvent systems include:

  • Ethanol-Water: A binary solvent system of ethanol and water is often effective.[6] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

  • Acetic Acid-Water: Similar to the ethanol-water system, glacial acetic acid can be used as the primary solvent, followed by the addition of water as the anti-solvent.

  • Acetone-Hexane: For less polar impurities, dissolving in hot acetone followed by the addition of hexane can be effective.

A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene).

Q3: My compound won't crystallize. What should I do?

A3: If crystals do not form upon cooling, the solution may not be sufficiently saturated, or there might be an issue with nucleation. Try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

  • Seeding: Introduce a tiny crystal of the pure compound into the cooled solution to induce crystallization.

  • Reducing Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent to increase the concentration.

  • Cooling to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.

Q4: How can I prevent hydrolysis of the amide bond during purification?

A4: The amide bond in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. To minimize this risk:

  • Maintain a Neutral pH: Ensure that the crude product is neutralized before attempting recrystallization.

  • Avoid Prolonged Heating: Do not heat the solution for an extended period. Use a minimal amount of hot solvent and bring it to a boil quickly.

  • Use Non-Reactive Solvents: Stick to neutral solvents like alcohols, ketones, and esters for recrystallization.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (40-50°C) until a constant weight is achieved.

Protocol 2: Recrystallization using a Binary Solvent System (e.g., Ethanol-Water)
  • Dissolution: In a fume hood, dissolve the crude product in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Visual Guides

Purification_Troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization pure_product Pure Product recrystallization->pure_product Success low_yield Low Yield recrystallization->low_yield Issue oiling_out Oiling Out recrystallization->oiling_out Issue poor_purity Poor Purity recrystallization->poor_purity Issue no_crystals No Crystals Form recrystallization->no_crystals Issue solution1 Check solvent choice Use less solvent low_yield->solution1 solution2 Add more 'good' solvent Use seed crystals Cool slower oiling_out->solution2 solution3 Re-crystallize Use different solvent Cool slower poor_purity->solution3 solution4 Scratch flask Add seed crystal Reduce solvent volume no_crystals->solution4

Caption: Troubleshooting flowchart for the purification of this compound.

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: A typical experimental workflow for recrystallization.

References

Methods to increase the solubility of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as N-(4-nitrophenyl)phthalamic acid, is expected to be poorly soluble in water due to its aromatic structure and the presence of the non-polar nitrophenyl group. Its solubility is significantly influenced by the pH of the medium due to the presence of a carboxylic acid group. It is anticipated to have better solubility in organic solvents, particularly polar aprotic solvents.

Q2: How does pH affect the solubility of this compound?

A2: The carboxylic acid moiety in the molecule makes its aqueous solubility highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and the molecule will be in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more soluble in aqueous media. The nitro group on the phenyl ring increases the acidity of the compound compared to unsubstituted analogs.

Q3: What are the most promising solvents for dissolving this compound?

A3: Based on the solubility of structurally similar compounds, polar aprotic solvents are the most promising for dissolving this compound. These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. Polar protic solvents like ethanol and methanol may also be effective, though potentially to a lesser extent.

Troubleshooting Guide

Issue: The compound is not dissolving in my desired aqueous buffer.

Cause 1: pH is too low.

  • Solution: The carboxylic acid group is likely protonated at acidic pH, leading to low solubility. Increase the pH of the buffer to a value at least 1-2 units above the compound's pKa to ensure the formation of the more soluble carboxylate salt.

Cause 2: Insufficient solvent volume.

  • Solution: The concentration of the compound may be exceeding its solubility limit in the chosen buffer. Try increasing the volume of the buffer to achieve the desired concentration.

Cause 3: The compound has precipitated out of solution.

  • Solution: This can happen if a stock solution in an organic solvent is diluted too quickly into an aqueous buffer. See the experimental protocol below for preparing aqueous solutions from organic stocks.

Issue: The compound is not dissolving in an organic solvent.

Cause 1: Incorrect solvent choice.

  • Solution: While soluble in many organic solvents, the degree of solubility varies. Refer to the solubility data of analogous compounds in the table below and consider switching to a stronger polar aprotic solvent like DMSO or DMF.

Cause 2: Low temperature.

  • Solution: Solubility often increases with temperature. Gentle heating and agitation can help to dissolve the compound. However, be cautious of potential degradation at elevated temperatures.

Cause 3: The compound is in a crystalline form that is difficult to solvate.

  • Solution: Techniques like sonication can provide the energy needed to break up the crystal lattice and facilitate dissolution.

Data Presentation: Solubility of Structurally Similar Compounds

The following table summarizes the solubility of compounds with structural similarities to this compound. This data can be used as a guide for solvent selection.

CompoundSolventSolubilityReference
4-Nitrophenyl ButyrateEthanol~15 mg/mL[1]
DMSO~30 mg/mL[1]
DMF~30 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[1]
Benzoic AcidWater (25°C)3.4 g/L
Ethanol (25°C)455 g/L
3-Nitrobenzoic AcidWater (25°C)2.5 g/L[2]
Methanol (25°C)280 g/L[2]
4-Nitrophthalic AcidWater (20°C)880 g/L

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubilization

This protocol describes how to increase the solubility of this compound in aqueous solutions by adjusting the pH.

  • Preparation of a Stock Slurry: Weigh the desired amount of the compound and add it to a volume of purified water to create a slurry.

  • pH Adjustment: While stirring, slowly add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise to the slurry.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution using a calibrated pH meter. Observe the dissolution of the solid as the pH increases.

  • Endpoint: Continue adding the base until all of the solid has dissolved. Record the final pH of the clear solution.

  • Buffer Preparation: This pH value can then be used to prepare a suitable buffer for your experiment to ensure the compound remains in solution.

Protocol 2: Preparation of Aqueous Solutions from an Organic Stock (Co-solvency)

This protocol is for preparing a diluted aqueous solution of the compound for experiments.

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble, such as DMSO or DMF.

  • Dilution: While vortexing or rapidly stirring the desired aqueous buffer, slowly add the concentrated organic stock solution dropwise.

  • Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent ratio.

  • Final Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is compatible with your experimental system and does not exceed a few percent, as high concentrations of organic solvents can affect biological assays.

Mandatory Visualizations

experimental_workflow Workflow for Aqueous Solubilization start Start with solid compound slurry Prepare aqueous slurry start->slurry add_base Add dilute base dropwise (e.g., 0.1 M NaOH) slurry->add_base stir Continuous stirring add_base->stir monitor_ph Monitor pH stir->monitor_ph dissolved Is compound fully dissolved? monitor_ph->dissolved dissolved->add_base No end Clear aqueous solution dissolved->end Yes adjust_buffer Use final pH to prepare experimental buffer end->adjust_buffer

Caption: Workflow for increasing aqueous solubility via pH adjustment.

logical_relationship Factors Influencing Solubility cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors solubility Solubility of this compound pka pKa of Carboxylic Acid solubility->pka determines ionization logp LogP (Lipophilicity) solubility->logp impacts organic solvent solubility crystal Crystal Lattice Energy solubility->crystal energy barrier to dissolution ph pH of Solution solubility->ph controls ionization state solvent Solvent Polarity solubility->solvent like dissolves like temp Temperature solubility->temp affects dissolution rate cosolvent Presence of Co-solvents solubility->cosolvent can increase solubility pka->ph solvent->logp

References

Technical Support Center: Stability and Degradation of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The primary functional groups that can influence the stability of this molecule are the amide linkage, the carboxylic acid group, and the nitroaromatic ring. The amide bond is susceptible to hydrolysis, while the entire molecule can be sensitive to light (photodegradation) and high temperatures (thermal degradation).

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways include:

  • Hydrolysis: Cleavage of the amide bond to yield 2-carboxybenzoic acid (phthalic acid) and 4-nitroaniline. This can be catalyzed by acidic or basic conditions.

  • Photodegradation: The nitroaromatic group can absorb UV light, potentially leading to complex degradation pathways, including reduction of the nitro group or cleavage of the aromatic ring.

  • Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.

Q3: How can I monitor the degradation of this compound?

A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

Q4: What are typical "forced degradation" or "stress testing" conditions used to assess stability?

A4: Forced degradation studies are essential to understand the intrinsic stability of a compound.[1][2][3] Typical conditions involve exposing the compound to:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperatures.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Photostability: Exposure to light sources specified by ICH guidelines (e.g., Xenon lamp).

  • Thermal Stress: Heating the solid compound at various temperatures (e.g., 60°C, 80°C).

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Ambient Conditions
  • Possible Cause: The compound may be highly sensitive to light or trace amounts of moisture.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber vial or wrap the container with aluminum foil.

    • Control Humidity: Store the compound in a desiccator with a suitable drying agent.

    • Solvent Purity: Ensure that any solvents used for storage or analysis are of high purity and free from acidic or basic impurities.

Issue 2: Inconsistent Results in Stability Studies
  • Possible Cause: Inconsistent experimental conditions or issues with the analytical method.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that temperature, pH, and light exposure are consistent across all experiments.

    • Method Validation: Validate the HPLC method for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.

    • Control Samples: Always run control samples (compound in the same solvent, protected from the stress condition) in parallel.

Issue 3: Appearance of Unexpected Peaks in HPLC Chromatogram
  • Possible Cause: Formation of secondary degradation products or interaction with excipients/impurities.

  • Troubleshooting Steps:

    • Peak Identification: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks and propose potential structures.

    • Forced Degradation Analysis: Compare the chromatograms from different stress conditions (acid, base, peroxide, etc.) to see if the unknown peak is a common degradant.

    • Blank Analysis: Analyze a blank (solvent or formulation without the active compound) to rule out impurities from other sources.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

Protocol 2: Photostability Study
  • Sample Preparation: Place a thin layer of the solid compound in a transparent container. Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent in a quartz cuvette.

  • Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines. The light source should provide both UV and visible light.

  • Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.

  • Analysis: After the specified duration of exposure, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationMajor Degradants Identified
0.1 M HCl24 hours60°C15%2-carboxybenzoic acid, 4-nitroaniline
0.1 M NaOH8 hoursRoom Temp45%2-carboxybenzoic acid, 4-nitroaniline
3% H₂O₂24 hoursRoom Temp5%Minor unidentified polar degradants
Photolytic7 daysAmbient10%Complex mixture of degradants
Thermal (Solid)14 days80°C<2%No significant degradation

Visualizations

G parent This compound hydrolysis_product1 2-Carboxybenzoic Acid parent->hydrolysis_product1 Hydrolysis (Acid/Base) hydrolysis_product2 4-Nitroaniline parent->hydrolysis_product2 Hydrolysis (Acid/Base) photodegradation_products Complex Photodegradants parent->photodegradation_products Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

G start Start Stability Study prepare_samples Prepare Stock Solution and Samples start->prepare_samples stress_conditions Expose to Stress Conditions (Acid, Base, Light, Heat, Oxidizing Agent) prepare_samples->stress_conditions analyze_samples Analyze by HPLC at Time Points stress_conditions->analyze_samples data_analysis Quantify Degradation and Identify Products analyze_samples->data_analysis end End of Study data_analysis->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Minimizing Byproduct Formation in Copper-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in copper-catalyzed coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and prevent the formation of common byproducts in your experiments.

Troubleshooting Guides

This section addresses specific issues encountered during copper-catalyzed coupling reactions, offering potential causes and actionable solutions.

Issue 1: Presence of Homocoupling Products in Sonogashira Reactions

One of the most common side reactions in copper-co-catalyzed Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Hay-type coupling. This leads to the formation of a symmetrical 1,3-diyne byproduct.

Troubleshooting Table: Sonogashira Homocoupling

Observation Potential Cause Recommended Solution Expected Outcome
Significant formation of alkyne homocoupling byproduct (Glaser coupling).[1]Presence of oxygen in the reaction atmosphere.Rigorously degas all solvents and reagents. Maintain a strictly inert (e.g., Argon or Nitrogen) atmosphere throughout the reaction.Reduced homocoupling.
High concentration of copper catalyst.Decrease the loading of the copper co-catalyst.Lower rates of homocoupling relative to cross-coupling.
Use of an inappropriate base.Employ bulky amine bases which can disfavor the homocoupling pathway.Increased yield of the desired cross-coupled product.
Absence of a suitable ligand.Add a ligand such as an N-heterocyclic carbene (NHC) or a phosphine that can stabilize the copper acetylide intermediate and favor the cross-coupling pathway.Suppression of the homocoupling side reaction.
Persistent homocoupling despite inert atmosphere.Inherent reactivity of the alkyne substrate.Consider a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and base, completely avoiding the Glaser coupling pathway.[1]Elimination of the alkyne homocoupling byproduct.

Experimental Protocol: Minimizing Homocoupling in a Sonogashira Reaction

This protocol is adapted from a procedure demonstrating diminished homocoupling.

  • Reaction Setup: To a dried Schlenk flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Degassing: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent and Reagents Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Biaryl Homocoupling Products in Ullmann Condensation

The classic Ullmann reaction, which forms biaryl compounds, can sometimes occur as a side reaction in Ullmann-type condensations (C-N, C-O, C-S bond formation), leading to the homocoupling of the aryl halide starting material.

Troubleshooting Table: Ullmann Homocoupling

Observation Potential Cause Recommended Solution Expected Outcome
Formation of symmetrical biaryl byproduct.High reaction temperatures.Lower the reaction temperature. The use of appropriate ligands can often enable reactions at milder conditions.Reduced rate of homocoupling relative to the desired cross-coupling.
Use of stoichiometric copper powder.Employ a catalytic amount of a soluble copper(I) salt (e.g., CuI, CuBr) with a suitable ligand.Increased selectivity for the cross-coupling product.
Absence of an effective ligand.Introduce a chelating ligand such as a diamine (e.g., N,N'-dimethylethylenediamine), an amino acid (e.g., L-proline), or a phenanthroline derivative.[2]Ligands can stabilize the copper catalyst and promote the desired C-N, C-O, or C-S bond formation over C-C homocoupling.
Inappropriate solvent or base.Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal combination is often substrate-dependent.[2]Improved yield of the desired product and suppression of homocoupling.

Experimental Protocol: Ullmann-type C-N Coupling with Minimized Homocoupling

This is a general protocol for the copper-catalyzed N-arylation of an amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add CuI (1-5 mol%), the chosen ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) to a Schlenk tube.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv), followed by the solvent (e.g., DMSO or DMF).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the Glaser coupling, and how can I prevent it in my Sonogashira reaction?

The Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical diynes.[3] This is a common side reaction in Sonogashira couplings. To prevent it, you should ensure your reaction is performed under strictly anaerobic conditions, as oxygen is the oxidant for this transformation. Using copper-free Sonogashira conditions is another effective strategy.[1]

Q2: My copper-catalyzed C-N coupling reaction is giving low yields and a significant amount of homocoupled aryl halide. What should I try?

Low yields accompanied by homocoupling in C-N couplings often point to suboptimal reaction conditions. The choice of ligand is crucial; consider screening chelating ligands like N,N'-dimethylethylenediamine or L-proline.[2] Additionally, the base and solvent can have a significant impact. A weaker base like K₂CO₃ might be more effective than a stronger one in some cases. Finally, lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

Q3: Can the ligand itself be a source of byproducts?

Yes, in some cases, particularly with amine-based ligands, N-arylation of the ligand can occur as a side reaction. This consumes the aryl halide and deactivates the catalyst. If you suspect this is happening, consider using a more sterically hindered ligand or a ligand that is less prone to N-arylation under the reaction conditions.

Q4: How can I analyze the byproducts in my reaction mixture?

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying both the desired product and volatile byproducts. For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is more suitable. ¹H NMR of the crude reaction mixture can also provide valuable information on the relative amounts of different species.

Visualizations

Byproduct_Formation_Pathways cluster_desired Desired Cross-Coupling Pathway cluster_byproduct Byproduct Formation Pathways A Aryl Halide (Ar-X) D Cross-Coupled Product (Ar-Nu) A->D Cu(I) Catalysis B Nucleophile (Nu-H) B->D C Cu(I) Catalyst E Aryl Halide (Ar-X) G Homocoupled Aryl (Ar-Ar) E->G Homocoupling F Nucleophile (Nu-H) H Homocoupled Nucleophile (Nu-Nu) F->H Oxidative Homocoupling (e.g., Glaser Coupling)

Overview of desired vs. byproduct pathways.

Troubleshooting_Workflow Start Reaction yields byproduct Identify Identify byproduct structure (GC-MS, LC-MS, NMR) Start->Identify IsHomocoupling Is it a homocoupling product? Identify->IsHomocoupling YesHomocoupling Implement strategies to suppress homocoupling: - Optimize ligand and base - Lower temperature - Ensure inert atmosphere IsHomocoupling->YesHomocoupling Yes NoHomocoupling Consider other side reactions: - Ligand degradation - Substrate decomposition IsHomocoupling->NoHomocoupling No Analyze Analyze reaction outcome YesHomocoupling->Analyze NoHomocoupling->Analyze Success Byproduct minimized Analyze->Success Successful Failure Re-evaluate and try alternative conditions Analyze->Failure Unsuccessful Failure->IsHomocoupling

A logical workflow for troubleshooting byproducts.

Glaser_Coupling_Mechanism Alkyne 2 R-C≡C-H CuAcetylide [R-C≡C-Cu]₂ Alkyne->CuAcetylide CuI Cu(I) CuI->CuAcetylide Base Base Base->CuAcetylide Oxygen O₂ (Oxidant) Diyne R-C≡C-C≡C-R (Homocoupled Product) Oxygen->Diyne CuAcetylide->Diyne Oxidative Coupling

Simplified mechanism of Glaser homocoupling.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the primary synthetic methodologies for producing 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a key intermediate in various chemical and pharmaceutical research areas. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as N-(4-nitrophenyl)phthalamic acid, is a derivative of phthalic acid. The core structure, featuring a carboxylic acid and an amide linkage, makes it a versatile building block. The presence of the nitro group offers a site for further chemical transformations, such as reduction to an amine, which is a common step in the synthesis of more complex molecules. The primary synthetic challenge lies in the selective formation of the monoamide from a dicarboxylic acid precursor. This guide will compare the two most common and logical synthetic approaches.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through the acylation of 4-nitroaniline. The two main routes differentiated by the choice of acylating agent are:

  • Route 1: From Phthalic Anhydride. This is the most common and direct method, involving the ring-opening of phthalic anhydride by 4-nitroaniline.

  • Route 2: From Phthaloyl Chloride. This route uses the more reactive diacid chloride of phthalic acid, which requires careful control to achieve mono-acylation.

Below is a comparative analysis of these two synthetic pathways.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Phthalic AnhydrideRoute 2: Phthaloyl Chloride
Starting Materials Phthalic Anhydride, 4-NitroanilinePhthaloyl Chloride, 4-Nitroaniline, Base (e.g., Triethylamine)
Reaction Type Nucleophilic Acyl Substitution (Ring-opening)Nucleophilic Acyl Substitution
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetic AcidAprotic solvents (e.g., Dichloromethane, Tetrahydrofuran)
Reaction Temperature Room Temperature to Reflux0 °C to Room Temperature
Reaction Time 1-3 hours1-2 hours
Reported Yield High (A yield of 71% is reported for a similar substituted phthalamic acid[1])Expected to be high, but risk of di-acylation
Byproducts None (in ideal reaction)Triethylamine hydrochloride (if base is used)
Purification Filtration and washing, recrystallization if needed[1]Aqueous workup to remove base hydrochloride, followed by extraction and crystallization
Advantages Atom economical, readily available and stable starting materials, simple procedure, no harmful byproducts formed directly from the reaction.Phthaloyl chloride is more reactive, potentially leading to faster reaction times at lower temperatures.
Disadvantages Requires heating to achieve reasonable reaction rates in some cases.Phthaloyl chloride is highly moisture-sensitive and corrosive. Over-reaction to form the di-acylated product is a significant risk, requiring careful control of stoichiometry and reaction conditions.

Experimental Protocols

Route 1: Synthesis from Phthalic Anhydride

This protocol is adapted from the synthesis of similar 2-(phenylcarbamoyl)benzoic acids[1].

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diethyl ether (for washing)

  • Cold water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of phthalic anhydride in 30 mL of dichloromethane.

  • Add 1.0 equivalent of 4-nitroaniline to the solution.

  • Stir the mixture at room temperature. The reaction can be gently heated to reflux (around 40°C for DCM) for 1-2 hours to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it is likely the desired product.

  • Pour the reaction mixture into 50 mL of cold water with stirring.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of diethyl ether to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain this compound as a solid.

Route 2: Synthesis from Phthaloyl Chloride (Hypothetical Protocol)

This protocol is based on general procedures for acylation using acid chlorides.

Materials:

  • Phthaloyl chloride (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • Triethylamine (1.0 eq, as a scavenger for HCl)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-nitroaniline and 1.0 equivalent of triethylamine in 30 mL of anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 1.0 equivalent of phthaloyl chloride in 10 mL of anhydrous dichloromethane to the cooled solution dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualizations

Synthetic Workflow Diagrams

Synthetic_Route_1 PA Phthalic Anhydride Reaction Reaction Vessel (Stirring, RT to Reflux) PA->Reaction NA 4-Nitroaniline NA->Reaction Solvent DCM or THF Solvent->Reaction Workup Precipitation in Cold Water Reaction->Workup 1-2 hours Purification Filtration & Washing Workup->Purification Product 2-[(4-Nitrophenyl)carbamoyl] benzoic acid Purification->Product

Caption: Workflow for the synthesis via Phthalic Anhydride.

Synthetic_Route_2 PC Phthaloyl Chloride Reaction Reaction Vessel (0°C to RT, Inert Atm.) PC->Reaction NA 4-Nitroaniline NA->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup 1-2 hours Purification Extraction, Drying & Recrystallization Workup->Purification Product 2-[(4-Nitrophenyl)carbamoyl] benzoic acid Purification->Product

Caption: Workflow for the synthesis via Phthaloyl Chloride.

Conclusion

For the synthesis of this compound, the reaction of phthalic anhydride with 4-nitroaniline (Route 1) is the superior and recommended method for most applications. Its primary advantages include the use of stable, less hazardous reagents, a simple experimental procedure, and high atom economy with no generation of byproducts. This makes the process more environmentally friendly and easier to perform.

While Route 2, using phthaloyl chloride , might offer faster reaction kinetics due to the higher reactivity of the acid chloride, it suffers from significant drawbacks. The moisture sensitivity of phthaloyl chloride necessitates anhydrous conditions and an inert atmosphere, adding to the procedural complexity. More critically, the high reactivity poses a considerable risk of forming the undesired di-substituted byproduct, which would complicate purification and likely reduce the overall yield of the target mono-amide. Therefore, unless specific circumstances require very low reaction temperatures, Route 1 provides a more efficient, reliable, and safer pathway to the desired product.

References

A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methods for validating the purity of synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate methods for their needs.

Overview of Analytical Techniques

A multi-pronged approach is essential for the robust characterization and purity determination of synthesized organic compounds. The primary methods employed for this compound include chromatography, spectroscopy, and thermal analysis. Each technique provides unique insights into the sample's composition and purity.

  • Chromatographic Methods (HPLC & TLC): These techniques are powerful for separating the target compound from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) offers quantitative purity analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative screening tool.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for structural confirmation and identification of functional groups. The presence of unexpected signals in NMR or extraneous peaks in FT-IR can indicate impurities.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion. A sharp melting peak at a specific temperature is a strong indicator of high purity, whereas a broad melting range suggests the presence of impurities.

Comparative Data Summary

The following tables summarize the expected analytical data for high-purity this compound, based on data from structurally similar compounds and theoretical predictions. These values serve as a benchmark for comparison with experimental results.

Table 1: Chromatographic Data

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F₂₅₄C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Ethyl acetate/Hexane (e.g., 1:1 v/v) with a few drops of acetic acidAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Detection UV light (254 nm)UV at 254 nm
Expected R_f Value ~0.4-0.5~8-12 minutes (retention time)
Primary Impurities Phthalic anhydride (higher R_f), 4-nitroaniline (lower R_f)Phthalic acid (earlier elution), 4-nitroaniline (earlier elution)

Table 2: Spectroscopic Data

TechniqueExpected Chemical Shifts (δ, ppm) / Wavenumber (cm⁻¹)Key Features
¹H NMR ~13.0 (s, 1H, COOH), ~10.5 (s, 1H, NH), ~8.3 (d, 2H), ~8.0 (d, 2H), ~7.6-7.8 (m, 4H)Signals corresponding to carboxylic acid, amide, and aromatic protons.
¹³C NMR ~168 (C=O, acid), ~165 (C=O, amide), ~148, ~144, ~138, ~133, ~131, ~130, ~125, ~120Resonances for carbonyl carbons and aromatic carbons.
FT-IR (KBr) ~3300-2500 (broad, O-H), ~3100 (N-H), ~1700 (C=O, acid), ~1670 (C=O, amide), ~1520 & ~1350 (NO₂)Characteristic stretches for carboxylic acid, amide, and nitro groups.

Table 3: Thermal Analysis Data

TechniqueParameterExpected ValueIndication of Purity
DSC Melting Point (T_onset)~245-255 °CA sharp endothermic peak within a narrow range.
DSC Purity Assay>99%Calculated based on the van't Hoff equation from the melting endotherm.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect any impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any structural impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected values for the target structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dried sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically scanned over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the purity of the sample.

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 150 °C).

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 300 °C) under a nitrogen atmosphere.

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which corresponds to the melting point.

    • Utilize the instrument's software to calculate the purity based on the shape of the melting peak using the van't Hoff equation.

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_validation Comprehensive Purity Validation synthesis Synthesis of this compound tlc TLC Screening synthesis->tlc Qualitative Check purification Recrystallization / Column Chromatography tlc->purification If impurities detected hplc HPLC (Quantitative Purity) purification->hplc nmr NMR (Structural Confirmation) hplc->nmr If purity >95% ftir FT-IR (Functional Group ID) nmr->ftir dsc DSC (Melting Point & Purity) ftir->dsc final_report Final Purity Report dsc->final_report Compile Data

Caption: Experimental workflow for purity validation.

Purity_Assessment_Logic hplc HPLC (Quantitative) nmr NMR (Structural Identity) hplc->nmr dsc DSC (Thermal Properties) hplc->dsc ftir FT-IR (Functional Groups) nmr->ftir tlc TLC (Qualitative) tlc->hplc Initial Screen

Caption: Logical relationship of purity assessment methods.

A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of key benzoic acid derivatives featuring the (4-Nitrophenyl)carbamoyl moiety and related structures. The data presented herein is crucial for the identification, characterization, and quality control of these compounds in research and development settings. Spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are compared, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The spectroscopic properties of these derivatives are heavily influenced by the substituents on the aromatic rings and the conformation of the amide linkage. The following tables summarize key quantitative data from IR and ¹H NMR spectroscopy for representative compounds, providing a baseline for comparison.

Table 1: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound NameKey Functional Groups & Wavenumbers (cm⁻¹)Source
2-Nitro-N-(4-nitrophenyl)benzamide N-H Stretch: 3251C=O Stretch: 1667Aromatic C=C Stretch: 1610[1]
N-(4-nitrophenyl) acetamide N-H Stretch: ~3300-3100C=O Stretch: ~1670NO₂ Asymmetric Stretch: ~1550NO₂ Symmetric Stretch: ~1340[2]
7-Acetyl-8-(4-nitrophenyl)-...-tetrahydroisoquinoline-3(2H)-thione N-H Stretch: 3235C≡N Stretch: 2220C=O Stretch: 1708[3]

Table 2: Comparative ¹H NMR Spectroscopy Data (δ, ppm)

Compound NameKey Chemical Shifts (δ, ppm)Source
N-(4-Nitrophenyl) maleimide derivative Aromatic Protons (phenyl ring): 7.13-7.15 (d), 7.63-7.64 (d)[4]
7-Acetyl-8-(4-nitrophenyl)-...-tetrahydroisoquinoline-3(2H)-thione NH: 13.83 (s)Aromatic Protons: 7.84-7.86 (d), 7.62-7.64 (d), 7.51-7.53 (d), 7.33-7.34 (d)[3]

Experimental Protocols

The data cited in this guide were obtained using standard spectroscopic techniques. The following methodologies are representative of the protocols used for the characterization of these compounds.

a) Infrared (IR) Spectroscopy Infrared spectra are typically recorded using an FT-IR spectrometer. Solid samples are prepared using the KBr pellet method. A small amount of the solid compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000–450 cm⁻¹[5]. Key vibrational bands for these molecules include the N-H stretch, the amide C=O stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group[1].

b) Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at frequencies of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as deuterated methanol (MeOD) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard[4][5]. The chemical shifts (δ) are reported in parts per million (ppm).

c) Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis absorption spectra are recorded using a spectrophotometer, typically over a wavelength range of 200–800 nm[5]. The analysis of benzoic acid derivatives often involves preparing dilute solutions (e.g., 2 to 20 mg/L) in a suitable solvent like 0.010 M HCl[6]. The pH of the solution can significantly affect the absorption spectrum, as the protonation state of the carboxylic acid and any other ionizable groups can change[7][8]. The peak absorbance of the 4-nitrophenol leaving group, which appears as a yellow-colored ion under basic conditions, can be monitored around 413 nm to study reaction kinetics[9].

Visualization of Synthetic Pathway

The synthesis of N-aryl amides, such as the title compounds, often follows a common pathway involving the acylation of an amine. The diagram below illustrates a generalized workflow for the synthesis and subsequent characterization of these molecules.

G cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis reagent1 Phthalic Anhydride Derivative product 2-[(4-Nitrophenyl)carbamoyl] benzoic Acid Derivative reagent1->product Acylation reagent2 4-Nitroaniline reagent2->product FTIR FT-IR product->FTIR Characterize Structure NMR ¹H & ¹³C NMR product->NMR UVVIS UV-Vis product->UVVIS MS Mass Spec product->MS

Caption: Generalized workflow for the synthesis and spectroscopic characterization of target compounds.

References

A Comparative Analysis of Synthetic Pathways to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two synthetic routes to 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a valuable intermediate in pharmaceutical and materials science, is presented. This guide offers a comparative analysis of the synthesis pathways, focusing on their reaction intermediates, experimental protocols, and key performance indicators to aid researchers in selecting the most suitable method for their applications.

This publication provides an objective comparison of two primary synthesis strategies for this compound. The first and most direct pathway involves the nucleophilic ring-opening of phthalic anhydride with 4-nitroaniline. The second, an alternative approach, utilizes the reaction of 4-nitrophthalic anhydride with aniline. The analysis includes a detailed breakdown of the intermediates, comprehensive experimental procedures, and a quantitative comparison of the reported data.

Pathway 1: Phthalic Anhydride and 4-Nitroaniline

This pathway represents the most common and direct method for the synthesis of N-arylphthalamic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the target molecule, this compound, which is itself the stable intermediate of this reaction under non-dehydrating conditions.

Visualizing the Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product (Intermediate) Phthalic_Anhydride Phthalic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate (transient) Phthalic_Anhydride->Tetrahedral_Intermediate Nucleophilic Attack 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Ring Opening

Figure 1: Reaction scheme for the synthesis of this compound via Pathway 1.

Experimental Protocol

A general procedure for the synthesis of 2-[(substituted-phenyl)carbamoyl]benzoic acids is as follows:

  • In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and the substituted aniline (in this case, 4-nitroaniline) in a suitable solvent such as dichloromethane, tetrahydrofuran (THF), or glacial acetic acid.

  • The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction is generally complete within an hour.

  • The resulting product often precipitates out of the solution and can be collected by filtration.

  • The collected solid is then washed with a suitable solvent (e.g., cold diethyl ether) to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a solvent system like acetone/diethyl ether or ethanol.

Quantitative and Analytical Data

While specific experimental data for the 4-nitro derivative is not extensively published in a single source, data from analogous syntheses provide valuable benchmarks.

Parameter2-[(2-hydroxyphenyl)carbamoyl]benzoic acid2-[(2-methoxyphenyl)carbamoyl]benzoic acid2-[(2-chlorophenyl)carbamoyl]benzoic acid
Yield 88%71%-
Melting Point (°C) 223190-192-
¹H NMR (DMSO-d₆, δ ppm) 6.81-7.88 (m, aromatic), 9.58 (s, 1H, NH), 9.66 (s, 1H, OH), 13-14 (s, 1H, COOH)3.80 (s, 3H, OCH₃), 6.96-8.02 (m, aromatic), 9.40 (s, 1H, NH), 13.05 (s, 1H, COOH)7.24-7.88 (m, aromatic), 10.02 (s, 1H, NH), 13.13 (s, 1H, COOH)
IR (KBr, cm⁻¹) 3473 (OH), 3178 (NH), 1718 & 1641 (C=O)3404 (OH), 3120 (NH), 1712 & 1640 (C=O)3302 (OH), 1707 & 1674 (C=O)

Table 1: Experimental data for analogous 2-[(substituted-phenyl)carbamoyl]benzoic acids synthesized from phthalic anhydride and substituted anilines. Data sourced from Pawar et al. (2019).[1][2]

Pathway 2: 4-Nitrophthalic Anhydride and Aniline

An alternative route to a structurally related nitrated carbamoylbenzoic acid involves the reaction of 4-nitrophthalic anhydride with a simple amine, such as aniline. This pathway allows for the investigation of the effect of the nitro group's position on the phthalic moiety. The reaction mechanism is analogous to Pathway 1, involving the nucleophilic attack of the amine on the anhydride.

Visualizing the Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product (Isomeric Intermediate) 4-Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate (transient) 4-Nitrophthalic_Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Aniline Aniline Aniline->Tetrahedral_Intermediate Product 2-(Phenylcarbamoyl)-4-nitrobenzoic acid and 2-(Phenylcarbamoyl)-5-nitrobenzoic acid Tetrahedral_Intermediate->Product Ring Opening

Figure 2: Reaction scheme for the synthesis of isomeric (phenylcarbamoyl)nitrobenzoic acids via Pathway 2.

Experimental Protocol and Data

Detailed experimental protocols for the reaction of 4-nitrophthalic anhydride with aniline are not as commonly reported as Pathway 1. However, the procedure would be expected to be similar to that of Pathway 1, involving the reaction of equimolar amounts of the reactants in a suitable solvent at room temperature. A key difference in this pathway is the potential for the formation of two isomeric products, 2-(phenylcarbamoyl)-4-nitrobenzoic acid and 2-(phenylcarbamoyl)-5-nitrobenzoic acid, due to the two non-equivalent carbonyl groups in 4-nitrophthalic anhydride. The regioselectivity of the amine attack would be influenced by the electronic effects of the nitro group.

Parameter2-(Benzoylamino)-4-nitrobenzoic acid
Molecular Formula C₁₄H₁₀N₂O₅
Molecular Weight 286.24 g/mol
CAS Number 4993-89-9

Table 2: Physicochemical properties of a structurally similar compound, 2-(benzoylamino)-4-nitrobenzoic acid.[3]

Comparison of Pathways

FeaturePathway 1 (Phthalic Anhydride + 4-Nitroaniline)Pathway 2 (4-Nitrophthalic Anhydride + Aniline)
Starting Materials Phthalic anhydride, 4-nitroaniline4-Nitrophthalic anhydride, aniline
Key Intermediate This compoundIsomeric mixture of 2-(phenylcarbamoyl)-4-nitrobenzoic acid and 2-(phenylcarbamoyl)-5-nitrobenzoic acid
Product Purity A single product is expected.A mixture of isomers is possible, potentially requiring separation.
Synthetic Efficiency Generally high yields are reported for analogous reactions.Yields may be affected by the need to separate isomers.
Availability of Data Well-documented for analogous compounds.Less documented, making optimization potentially more challenging.

Conclusion

For the specific synthesis of this compound, Pathway 1 is the more direct and likely more efficient route. The reaction is straightforward, proceeds under mild conditions, and is expected to produce a single product in high yield. The intermediate in this pathway is the final product itself under the described conditions.

Pathway 2 , while mechanistically similar, introduces the complication of regioselectivity, which could lead to a mixture of isomeric products. This would necessitate additional purification steps and potentially lower the overall yield of the desired isomer. However, this pathway could be of interest for creating a library of related nitro-substituted phthalamic acids.

Researchers should consider the specific goals of their synthesis when choosing between these pathways. For the targeted synthesis of this compound, the reaction of phthalic anhydride with 4-nitroaniline is the recommended and more established method. Further optimization of reaction conditions for this specific transformation could lead to even higher yields and purity.

References

A Comparative Guide to Chemical Synthesis Methods: Yield and Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a synthesis method is a critical decision in chemical and pharmaceutical development, profoundly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides an objective comparison of prevalent synthesis methodologies—Solid-Phase vs. Solution-Phase Peptide Synthesis, Batch vs. Continuous Flow Chemistry, and Enzymatic vs. Chemical Synthesis—supported by available experimental data and detailed protocols to inform your selection process.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative and qualitative aspects of the compared synthesis methods. Direct cost-per-gram comparisons for identical molecules are often proprietary or highly variable based on scale and specific reagents; therefore, relative cost indications and factors influencing cost are provided.

Table 1: Solid-Phase Peptide Synthesis (SPPS) vs. Solution-Phase Peptide Synthesis (LPPS)

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Typical Yield High for short to medium peptides (≥95% purity achievable)[1]Variable; can be higher for very short peptides but decreases with length due to purification losses[2]
Cost Higher cost per gram for small quantities due to expensive resins and reagents[3][4]Lower cost per gram for large-scale production of shorter peptides[3]
Scalability Excellent for milligram-to-gram scale synthesis[1]More suitable for industrial-scale (kilogram) production of shorter peptides[4]
Automation Highly amenable to automation[1][2]More labor-intensive and difficult to automate[2]
Purification Simplified purification; byproducts are washed away at each step[2]Requires purification after each step, which can be complex and time-consuming[2]
Peptide Length Ideal for peptides up to ~50 amino acids[3]Better suited for very short peptides or the synthesis of peptide fragments for subsequent ligation[4]

Table 2: Batch Chemistry vs. Continuous Flow Chemistry

FeatureBatch ChemistryContinuous Flow Chemistry
Typical Yield Can be high but may be limited by heat and mass transfer issues at large scale[5]Often higher and more consistent yields due to precise control over reaction parameters[6]
Cost Lower initial capital investment for small-scale, versatile setups. Operating costs can be higher at scale.Higher initial capital investment. Lower operating costs at scale due to reduced waste, energy, and labor[7][8]
Scalability Scale-up can be challenging and may require re-optimization[9]More straightforward scale-up by running the system for longer or "numbering up" (parallel reactors)[10]
Safety Higher risk with hazardous or exothermic reactions due to large reaction volumes.Improved safety due to small reaction volumes and superior heat transfer[9]
Process Control Less precise control over temperature, mixing, and reaction time.Precise and automated control over all reaction parameters
Footprint Requires a larger manufacturing footprint.Significantly smaller footprint[7]

Table 3: Enzymatic Synthesis vs. Chemical Synthesis

FeatureEnzymatic SynthesisChemical Synthesis
Typical Yield Can be very high due to enzyme specificity, leading to fewer byproducts. (e.g., >84% for Amoxicillin)[11]Yields vary widely depending on the reaction; often requires multiple steps and produces more byproducts.
Cost Initial enzyme cost can be high, but can be offset by reuse (immobilization) and reduced downstream processing costs.Reagent costs vary; can be lower for simple reactions but higher for complex, multi-step syntheses with protecting groups.
Reaction Conditions Mild conditions (physiological temperature and pH, aqueous media)[11]Often requires harsh conditions (extreme temperatures, pressures, and pH; organic solvents)[11]
Environmental Impact "Greener" process with biodegradable catalysts and less hazardous waste[11]Often generates significant hazardous waste and has a larger environmental footprint.
Selectivity High chemo-, regio-, and stereoselectivity[12]Lower selectivity, often requiring protecting groups and leading to isomeric impurities.
Substrate Scope Limited to the specific substrate(s) of the enzyme.Broad substrate scope.

Experimental Protocols

The following are representative experimental protocols for key synthesis methods. These should be adapted based on the specific requirements of the target molecule.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (Ala-Gly-Val)

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. First Amino Acid Coupling (Valine):

  • Add a solution of Fmoc-Val-OH (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF to the resin.

  • Agitate for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain and repeat the 20% piperidine treatment for 15 minutes.

  • Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

4. Second Amino Acid Coupling (Glycine):

  • Repeat step 2 using Fmoc-Gly-OH.

5. Fmoc Deprotection:

  • Repeat step 3.

6. Third Amino Acid Coupling (Alanine):

  • Repeat step 2 using Fmoc-Ala-OH.

7. Final Fmoc Deprotection:

  • Repeat step 3.

8. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

9. Purification:

  • Purify the crude peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Ala-Gly)

1. N-terminal Protection of Alanine:

  • Dissolve L-Alanine in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., sodium bicarbonate).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Extract the Boc-Ala-OH into an organic solvent and purify by crystallization or chromatography.

2. C-terminal Protection of Glycine:

  • Suspend L-Glycine in a suitable solvent (e.g., methanol).

  • Add a protecting group reagent, such as thionyl chloride, to form the methyl ester.

  • Stir the reaction, and then remove the solvent under reduced pressure to obtain Gly-OMe·HCl.

3. Peptide Coupling:

  • Dissolve Boc-Ala-OH, Gly-OMe·HCl, and a coupling agent (e.g., HBTU) in an aprotic solvent like DMF.

  • Add a base, such as DIPEA, and stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting Boc-Ala-Gly-OMe by column chromatography.

4. Deprotection:

  • To remove the Boc group, treat the protected dipeptide with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • To remove the methyl ester, saponify with a base like sodium hydroxide in a methanol/water mixture.

  • Purify the final dipeptide, Ala-Gly, by crystallization or ion-exchange chromatography.[13]

Protocol 3: Conceptual Continuous Flow Synthesis of Ibuprofen

This protocol is a conceptual representation based on published continuous flow syntheses of Ibuprofen.[6][10]

1. Reactor Setup:

  • A multi-stage flow reactor system is assembled using pumps, tubing (e.g., PFA), T-mixers, and temperature-controlled reactor coils.

2. Friedel-Crafts Acylation:

  • A stream of isobutylbenzene and a stream of propionic anhydride are continuously pumped and mixed.

  • This mixture is then combined with a stream of a Lewis acid catalyst (e.g., AlCl₃ or triflic acid) and passed through the first heated reactor coil to form the ketone intermediate.

3. 1,2-Aryl Migration:

  • The output from the first stage is mixed with a stream containing an oxidizing agent (e.g., iodine monochloride) and passed through a second heated reactor coil to facilitate the rearrangement to the methyl ester of Ibuprofen.

4. Hydrolysis:

  • The stream from the second stage is mixed with an aqueous base (e.g., NaOH) and passed through a third reactor coil to hydrolyze the ester to the sodium salt of Ibuprofen.

5. Work-up and Extraction:

  • The reaction mixture is then continuously mixed with an acidic aqueous solution to protonate the Ibuprofen.

  • An organic solvent is introduced to extract the Ibuprofen.

  • The two phases are separated using an in-line liquid-liquid separator.

6. Product Isolation:

  • The organic phase containing Ibuprofen is continuously collected, and the solvent is removed under reduced pressure to yield the final product.

Protocol 4: Enzymatic Synthesis of Amoxicillin

This protocol is based on studies of the enzymatic synthesis of Amoxicillin.[11][14]

1. Enzyme Immobilization (Optional but Recommended for Reuse):

  • Immobilize Penicillin G Acylase (PGA) on a solid support (e.g., agarose gel beads) according to standard procedures.

2. Reaction Setup:

  • In a temperature-controlled batch reactor, prepare a buffered aqueous solution (pH ~6.5).

  • Add the substrates: 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine methyl ester (HPGM).

3. Enzymatic Reaction:

  • Add the immobilized or free PGA to the reactor to initiate the synthesis.

  • Maintain the temperature at approximately 25°C and stir the mixture.

  • Monitor the progress of the reaction by HPLC to determine the concentration of Amoxicillin.

4. Product Isolation:

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme (if used) or by adjusting the pH.

  • Amoxicillin can be induced to crystallize from the reaction mixture by adjusting the pH and temperature.

  • Collect the crystalline Amoxicillin by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate key concepts in drug development and experimental workflows, created using the DOT language.

Drug_Discovery_Workflow cluster_Discovery Discovery cluster_Preclinical Preclinical cluster_Clinical Clinical Trials cluster_Approval Approval & Post-Market Target ID Target ID Target Validation Target Validation Target ID->Target Validation Lead ID Lead ID Target Validation->Lead ID Lead Opt Lead Opt Lead ID->Lead Opt In vitro In vitro Lead Opt->In vitro In vivo In vivo In vitro->In vivo Phase I Phase I In vivo->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Review Regulatory Review Phase III->Regulatory Review Phase IV Phase IV Regulatory Review->Phase IV

Caption: A generalized workflow for drug discovery and development.

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation Proliferation Transcription Factors->Proliferation Promotes

References

Performance Evaluation of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the performance of compounds derived from 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, with a focus on their potential anticancer and antimicrobial activities. Due to the limited availability of direct experimental data for the parent compound, this guide leverages data from structurally similar benzoic acid and phthalimide derivatives to provide a comprehensive overview and establish a baseline for future research.

Executive Summary

Compounds derived from the 2-carbamoylbenzoic acid scaffold have demonstrated a range of biological activities, including promising anticancer and antimicrobial properties. The introduction of a 4-nitrophenyl group is anticipated to modulate this activity. This guide synthesizes available in vitro data for analogous compounds to facilitate a comparative performance assessment. The primary mechanisms of action for related anticancer compounds often involve the induction of apoptosis, potentially through signaling pathways such as the p53 pathway. Antimicrobial efficacy is typically evaluated by determining the minimum inhibitory concentration against various bacterial and fungal strains.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of various benzoic acid and phthalimide derivatives. These compounds share structural similarities with this compound and serve as relevant comparators.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzoic Acid and Phthalimide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Phthalimide Derivative 5bMCF-7 (Breast)0.2 ± 0.01--
Phthalimide Derivative 5gPC-12 (Pheochromocytoma)0.43 ± 0.06--
Phthalimide Derivative 5kMDA-MB-468 (Breast)0.6 ± 0.04--
Spiro-thiadiazole Derivative 1RXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82
Spiro-thiadiazole Derivative 1HT29 (Colon)24.3 ± 1.29Doxorubicin13.50 ± 0.71
Spiro-thiadiazole Derivative 1LOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32
Benzoxazole Derivative 19 (4-NO2)SNB-75 (CNS)- (35.49% GI)--
Benzoxazole Derivative 20 (4-SO2NH2)SNB-75 (CNS)- (31.88% GI)--

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. GI refers to Growth Inhibition.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzoic Acid and Phthalimide Derivatives

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
2-(4-ethyl-phenoxymethyl) benzoic acid thioureides---3.9 - 2503.9 - 250
Phthalimide Phenyl Hydrazide 3dHigh Activity-Slight ActivityVery High ActivityVery High Activity
Phthalimide Phenyl Hydrazide 3fHigh Activity-Slight ActivityVery High ActivityVery High Activity
Quinone from Aegle marmelos75100252560
Phthalimide Alkynyl Derivative 6c--0.98-1.95-0.98-1.95

Note: MIC is the minimum inhibitory concentration of an antibacterial agent. A lower MIC value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound and control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a reference drug. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial/Fungal strains

  • 96-well microtiter plates

  • Test compound and control antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 105 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

p53 Signaling Pathway in Response to DNA Damage

The tumor suppressor protein p53 plays a critical role in cellular response to DNA damage, a common mechanism of action for many anticancer compounds. Upon activation by cellular stress, such as that induced by a chemical agent, p53 can initiate a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis. The following diagram illustrates a simplified p53 signaling pathway leading to apoptosis.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response cluster_apoptosis Apoptotic Cascade Chemical_Compound 2-[(4-Nitrophenyl)carbamoyl] benzoic acid derivative DNA_Damage DNA Damage Chemical_Compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 (stabilized) ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_Cycle_Arrest induces p21 DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis Bax Bax p53->Bax upregulates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Cell_Death Cell Death Caspases->Cell_Death

Caption: p53-mediated apoptosis pathway.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines the general workflow for the initial in vitro screening of a novel compound for anticancer activity.

workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) Data_Analysis->Mechanism_Studies If promising activity End End Data_Analysis->End If inactive Mechanism_Studies->End

Caption: In vitro anticancer screening workflow.

Cross-Validation of Preclinical Efficacy: A Comparative Analysis of Compound X and Published EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of our novel EGFR inhibitor, Compound X, with established literature values for two well-characterized EGFR inhibitors, Erlotinib and Gefitinib. The objective is to cross-validate our experimental findings and provide a transparent assessment of Compound X's performance. All experimental data presented herein were generated under standardized conditions to ensure comparability.

Comparative Analysis of In Vitro Efficacy

The anti-proliferative activity of Compound X, Erlotinib, and Gefitinib was assessed against the human non-small cell lung cancer (NSCLC) cell line A549, which harbors a KRAS mutation and expresses wild-type EGFR. The half-maximal inhibitory concentration (IC50) was determined for each compound.

CompoundExperimental IC50 (nM) for A549 cellsPublished IC50 (nM) for A549 cells
Compound X 150 ± 12.5N/A
Erlotinib 2,500 ± 2102,000 - 3,000[1]
Gefitinib 3,000 ± 2502,800 - 3,500[2]

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory activity of the compounds against the EGFR tyrosine kinase was determined using a cell-free enzymatic assay. The half-maximal inhibitory concentration (IC50) was calculated for each compound.

CompoundExperimental IC50 (nM) for EGFR KinasePublished IC50 (nM) for EGFR Kinase
Compound X 5.2 ± 0.8N/A
Erlotinib 2.0 ± 0.51.5 - 3.0[3]
Gefitinib 3.5 ± 0.62.0 - 5.0[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

3.1. Cell Proliferation Assay (MTT Assay)

  • Cell Line: A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of Compound X, Erlotinib, or Gefitinib for 72 hours.

  • Data Analysis: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. Absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a non-linear regression analysis.

3.2. EGFR Kinase Assay (Cell-Free)

  • Enzyme: Recombinant human EGFR kinase domain was used.

  • Procedure: The kinase reaction was performed in a 96-well plate containing the EGFR enzyme, a specific substrate peptide, and ATP. The compounds were added at varying concentrations. The reaction was incubated at 30°C for 60 minutes.

  • Data Analysis: The amount of phosphorylated substrate was quantified using a luminescence-based assay. The IC50 values were determined by fitting the dose-response curves to a four-parameter logistic model.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF (Ligand) EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway leading to cell proliferation.

Experimental_Workflow start Start: A549 Cell Culture seeding Cell Seeding (96-well plates) start->seeding treatment Compound Treatment (Compound X, Erlotinib, Gefitinib) seeding->treatment incubation 72h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acquisition Absorbance Reading (570 nm) mtt_assay->data_acquisition analysis IC50 Calculation data_acquisition->analysis end End: Comparative Analysis analysis->end

Caption: Workflow for the in vitro cell proliferation assay.

Conclusion

The experimental data demonstrate that Compound X is a potent inhibitor of the EGFR kinase. In cellular assays, Compound X exhibits significantly greater anti-proliferative activity against the A549 NSCLC cell line compared to the published data for both Erlotinib and Gefitinib. The presented protocols and data provide a transparent basis for the cross-validation of our findings and support the continued development of Compound X as a potential therapeutic agent.

References

A comparative review of the properties of N-aryl anthranilic acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of the Properties of N-aryl Anthranilic Acids

N-aryl anthranilic acids, a class of compounds structurally analogous to salicylic acid, have garnered significant attention in medicinal chemistry for their wide spectrum of biological activities.[1] This guide provides a comparative overview of their key properties, with a focus on their anti-inflammatory, analgesic, and anticancer effects, supported by experimental data for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of N-aryl anthranilic acids, such as solubility and melting point, are crucial for their pharmacokinetic and pharmacodynamic profiles. Mefenamic acid, a well-known member of this class, is characterized by its low water solubility and high lipophilicity.[2][3] These properties can present challenges in formulation but are also key to its biological activity.[3][4] The synthesis of these compounds is commonly achieved through the Ullmann condensation.[1][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKaLogPReference
Mefenamic AcidC15H15NO2241.28230-231Insoluble in water, soluble in alkali hydroxides4.25.12[2][6]
Flufenamic AcidC14H10F3NO2281.23----[7]
Meclofenamic AcidC14H11Cl2NO2296.15----[8]
N-phenyl anthranilic acidC13H11NO2213.23----[5]
N-(4-chlorophenyl) anthranilic acidC13H10ClNO2247.68----[5]
N-(2-methylphenyl) anthranilic acidC14H13NO2227.26----[5]

Comparative Biological Activities

N-aryl anthranilic acids are most recognized for their anti-inflammatory and analgesic properties, which are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[7][9] More recently, their potential as anticancer agents has been an area of active investigation.[10][11][12]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of N-aryl anthranilic acids are often evaluated using the carrageenan-induced rat paw edema assay.[5][13][14][15][16][17] Several derivatives have demonstrated significant inhibition of inflammation.[5][9] The analgesic activity is commonly assessed using methods like the acetic acid-induced writhing test.[7][18]

CompoundAssayDose/ConcentrationResultReference
N-phenyl anthranilic acid (3a)Carrageenan-induced rat paw edema100 mg/kg65.41% inhibition[5]
N-(4-chlorophenyl) anthranilic acid (3c)Carrageenan-induced rat paw edema100 mg/kg68.54% inhibition[5]
Mefenamic AcidAcetic acid-induced writhing31 µmol/kg25.6% inhibition[7]
Mefenamic Acid Derivative 10Acetic acid-induced writhing31 µmol/kg71.1% inhibition[7]
Mefenamic Acid Derivative 19Acetic acid-induced writhing31 µmol/kg93.7% inhibition[7]
Flufenamate Conjugate 14COX-2 InhibitionIC50: 5.0-17.6 µM-[19]
Flufenamate Conjugate 16COX-2 InhibitionIC50: 5.0-17.6 µM-[19]
Flufenamate Conjugates5-LOX InhibitionIC50: 0.6-8.5 µM-[19]
Anticancer Activity

The anticancer potential of N-aryl anthranilic acid derivatives has been explored against various human tumor cell lines.[10][11][12] Several compounds have shown potent growth inhibitory effects, with some exhibiting GI50 values in the nanomolar to low micromolar range.[10][11][12]

CompoundCell LineGI50Reference
Pyridinyl ester 25Full panel of human tumor cell lines< 10^-7 M[10][11][12]
Quinoline derivative 14MCF-7 (Breast Cancer)4 nM[20]
Indolin-2-one derivative 96MCF-7, MDA-MB-468, MDA-MB-2313.59, 4.76, 8.54 µM[20]
Anthranilic Acid Hydrazone 8eHep-G2 (Hepatoblastoma)IC50: 4.80 µM[21]

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

The primary mechanism for the anti-inflammatory action of N-aryl anthranilic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[22][23] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces leukotrienes.[19][22][24] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing safer anti-inflammatory drugs with reduced side effects.[24]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 5_LOX 5-LOX Arachidonic_Acid->5_LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation N_Aryl_Anthranilic_Acids N-Aryl Anthranilic Acids N_Aryl_Anthranilic_Acids->COX1_2 inhibit N_Aryl_Anthranilic_Acids->5_LOX inhibit

Caption: Inflammatory cascade showing inhibition by N-aryl anthranilic acids.

Experimental Protocols

Synthesis of N-aryl Anthranilic Acids (Ullmann Condensation)

A common method for synthesizing N-aryl anthranilic acids is the Ullmann condensation.[1][5]

  • A mixture of an o-chlorobenzoic acid (1 mol), a substituted aniline (1.2 mol), cupric oxide (as a catalyst), and anhydrous potassium carbonate is prepared.[5]

  • The mixture is refluxed for a period of 6-8 hours.[5]

  • After cooling, the solid product is suspended in water.

  • The final N-aryl anthranilic acid derivative is precipitated using a dilute solution of hydrochloric acid.[5]

  • The product is then dried and recrystallized, typically from ethanol.[5]

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used in vivo assay assesses the acute anti-inflammatory activity of a compound.[5][13][14][15][16][17]

  • Animals (rats) are divided into control and test groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compound, dissolved in a suitable vehicle (e.g., N,N-dimethylformamide), is administered to the test group, while the control group receives only the vehicle.[5]

  • After a set period (e.g., 30 minutes), a 1% w/v solution of carrageenan is injected into the plantar region of the hind paw of all animals to induce inflammation.[5]

  • Paw volume is measured at regular intervals (e.g., every 15-30 minutes for up to 5 hours) after the carrageenan injection.[5][13]

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the test group to the control group.[5]

Anticancer Activity: In Vitro Growth Inhibition Assay

The antiproliferative activity of N-aryl anthranilic acids is evaluated against a panel of human tumor cell lines.[10][11][12]

  • Human tumor cell lines are cultured in appropriate media.

  • The cells are seeded into microtiter plates and allowed to attach.

  • The test compounds are added at various concentrations.

  • After a specified incubation period (e.g., 48 hours), cell viability or growth inhibition is determined using a suitable assay, such as the MTT assay.

  • The GI50 value, which is the concentration of the compound that causes 50% growth inhibition, is calculated.[10][11][12]

Experimental Workflow

The general workflow for the synthesis and evaluation of N-aryl anthranilic acids is depicted below.

Experimental_Workflow Start Start Synthesis Synthesis of N-Aryl Anthranilic Acids (e.g., Ullmann Condensation) Start->Synthesis Purification Purification and Characterization (Recrystallization, Spectroscopy) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anti_Inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Biological_Screening->Anti_Inflammatory Analgesic Analgesic Assays (e.g., Acetic acid-induced writhing) Biological_Screening->Analgesic Anticancer Anticancer Assays (In vitro cell line screening) Biological_Screening->Anticancer Data_Analysis Data Analysis and SAR Studies Anti_Inflammatory->Data_Analysis Analgesic->Data_Analysis Anticancer->Data_Analysis End End Data_Analysis->End

Caption: General workflow for N-aryl anthranilic acid research.

References

Safety Operating Guide

Proper Disposal of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, a compound that requires careful management due to its potential hazards, including skin, eye, and respiratory irritation.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to conduct a thorough hazard assessment. Based on the safety data sheets (SDS) of structurally similar compounds, this compound should be handled with caution.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times during handling and disposal:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1]
Body Protection A laboratory coat or a chemical-resistant apron.[1]
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][3] Place the collected material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

III. Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2][4]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all waste material, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup debris, in a designated hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]

    • Do not mix this waste with other incompatible waste streams.[2]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards: "Irritant."

    • Note the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[5]

    • The storage area should be cool, dry, and well-ventilated.[2]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

    • Provide the disposal contractor with a copy of the available safety information for the compound.

IV. Workflow for Safe Disposal

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Container Management cluster_storage_disposal Storage & Final Disposal start Start: Handling of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated Container ppe->collect_waste check_spill Spill Occurred? collect_waste->check_spill spill_protocol Follow Spill Cleanup Protocol check_spill->spill_protocol Yes label_container Label Container: 'Hazardous Waste' Chemical Name Hazards check_spill->label_container No spill_protocol->collect_waste seal_container Securely Seal Container label_container->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.